Technical Documentation Center

3-Bromoimidazo[1,2-b]pyridazin-6-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromoimidazo[1,2-b]pyridazin-6-ol

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 3-Bromoimidazo[1,2-b]pyridazin-6-ol: A Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern medicinal chemistry, the imidazo[1,2-b]pyridazine bicyclic system has emerged as a "privileged scaffold," particularly in the design of ATP-competitive and allosteric kinase i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the imidazo[1,2-b]pyridazine bicyclic system has emerged as a "privileged scaffold," particularly in the design of ATP-competitive and allosteric kinase inhibitors[1][2]. Among its functionalized derivatives, 3-Bromoimidazo[1,2-b]pyridazin-6-ol (CAS: 1260850-61-0) serves as a critical, versatile building block[3]. The dual presence of a highly reactive bromine atom at the C3 position and a hydroxyl group (capable of lactam-lactim tautomerism) at the C6 position allows for orthogonal, late-stage functionalization. This technical guide explores the physicochemical properties, structural biology, and validated synthetic protocols for deploying this compound in advanced drug discovery workflows.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of 3-Bromoimidazo[1,2-b]pyridazin-6-ol is essential for predicting its behavior in both synthetic reactions and biological assays. A defining feature of this molecule is its tautomerism; it exists in equilibrium between the enol form (6-ol) and the keto form (6-one), which dictates its reactivity profile depending on the solvent and basicity of the environment[3].

PropertyValue
IUPAC Name 3-bromo-5H-imidazo[1,2-b]pyridazin-6-one[3]
Common Synonyms 3-Bromoimidazo[1,2-b]pyridazin-6-ol[3]
CAS Registry Number 1260850-61-0[3]
Molecular Formula C6H4BrN3O[3]
Molecular Weight 214.02 g/mol [3]
Tautomerism Lactam-Lactim (6-one ⇌ 6-ol)
Key Reactive Sites C3 (Electrophilic cross-coupling), C6 (Nucleophilic substitution/alkylation)

Structural Biology & Mechanistic Causality: Why This Scaffold?

As a Senior Application Scientist, it is vital to look beyond the 2D structure and understand why this specific heterocyclic core is so heavily utilized in oncology and immunology.

The Kinase Hinge-Binding Motif: The imidazo[1,2-b]pyridazine core is a bioisostere of the adenine ring found in ATP. The nitrogen atoms within the bicyclic system (specifically N1 and N5) act as highly efficient hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region[2][4].

Causality of Substituents:

  • The C3-Bromine: The C3 position projects directly into the hydrophobic pocket (or the gatekeeper region) of the kinase ATP-binding site. The bromine atom acts as a synthetic handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). By attaching specific aryl or heteroaryl groups here, researchers can fine-tune the inhibitor's selectivity profile against closely related kinases[1].

  • The C6-Hydroxyl/One: The C6 position typically points toward the solvent-exposed region of the kinase. Converting the 6-ol into an ether or amine linkage allows for the attachment of solubilizing groups (like morpholine or piperazine). These groups drastically improve the pharmacokinetic properties (aqueous solubility, metabolic stability) without disrupting the core binding affinity[1][5].

Experimental Workflows: Synthesis and Functionalization

To ensure scientific integrity, the synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ol must be approached as a self-validating system. The standard approach involves the construction of the bicyclic core followed by regioselective halogenation[6][7].

Synthesis A 3-Amino-6-methoxypyridazine + Bromoacetaldehyde B 6-Methoxyimidazo[1,2-b]pyridazine A->B Condensation (NaHCO3, EtOH) C 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine B->C Bromination (NBS, CHCl3) D 3-Bromoimidazo[1,2-b]pyridazin-6-ol C->D Demethylation (HBr/AcOH)

Caption: Step-by-step synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ol from pyridazine precursors.

Protocol 1: Synthesis of the Imidazo[1,2-b]pyridazine Core

Causality: Direct condensation of 3-amino-6-hydroxypyridazine often leads to poor yields due to competing N- vs. O-alkylation. Using 3-amino-6-methoxypyridazine masks the oxygen, ensuring cyclization occurs exclusively on the ring nitrogens[6].

  • Reagents: 3-Amino-6-methoxypyridazine (1.0 eq), Bromoacetaldehyde diethyl acetal (1.5 eq), 48% HBr (catalytic).

  • Procedure: Pre-treat the acetal with HBr to generate free bromoacetaldehyde in situ. Add the pyridazine in ethanol and sodium bicarbonate (NaHCO3) to neutralize the acid.

  • Conditions: Reflux for 12 hours. The mild basic condition facilitates the initial alkylation at the most nucleophilic ring nitrogen, followed by cyclization[6].

  • Validation: LC-MS should indicate the mass of the cyclized 6-methoxyimidazo[1,2-b]pyridazine intermediate.

Protocol 2: Regioselective Bromination

Causality: The imidazole ring is highly electron-rich compared to the pyridazine ring. Electrophilic aromatic substitution (bromination) occurs regioselectively at the C3 position due to the stabilization of the Wheland intermediate[7].

  • Reagents: 6-Methoxyimidazo[1,2-b]pyridazine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

  • Procedure: Dissolve the starting material in chloroform (CHCl3) or DMF. Add NBS portion-wise at 0°C to prevent over-bromination.

  • Conditions: Stir at room temperature or mild reflux for 2-4 hours[7].

  • Validation: 1H NMR will show the disappearance of the C3 proton (typically around 7.5-7.8 ppm).

Protocol 3: Demethylation to yield the 6-ol
  • Reagents: 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine, 33% HBr in Acetic Acid (or BBr3 in DCM).

  • Procedure: Heat the intermediate in HBr/AcOH at 80°C for 4-6 hours.

  • Validation: The resulting precipitate is 3-Bromoimidazo[1,2-b]pyridazin-6-ol. IR spectroscopy will reveal a strong C=O stretch (due to the 6-one tautomer) and broad O-H/N-H stretching.

Applications in Targeted Therapeutics

Once synthesized, this scaffold is deployed to create highly potent, targeted therapeutics across multiple disease states.

  • TAK1 Inhibitors (Multiple Myeloma): Researchers have utilized the C3-bromo handle to introduce aryl substituents and the C6-ol to attach morpholine groups. These derivatives inhibit the Transforming Growth Factor-β Activated Kinase (TAK1) at nanomolar concentrations (IC50 ~55 nM), showing excellent efficacy against multiple myeloma cell lines[1].

  • TYK2 Pseudokinase Ligands: By targeting the JH2 pseudokinase domain of TYK2, imidazo[1,2-b]pyridazine derivatives act as allosteric inhibitors. This prevents cytokine-mediated receptor activation, offering a pathway to treat immuno-inflammatory diseases without the off-target toxicity associated with active-site (JH1) inhibitors[2].

  • CDK12/13 Covalent Inhibitors: Recent breakthroughs in Triple-Negative Breast Cancer (TNBC) research have leveraged this scaffold to design covalent inhibitors that bind to Cys1039 of CDK12, effectively suppressing tumor proliferation[8].

  • PI3K/mTOR Dual Inhibitors: Structural optimization of the imidazo[1,2-b]pyridazine core has led to the discovery of dual PI3K/mTOR inhibitors. These compounds demonstrate profound in vivo antifibrotic effects, positioning them as candidates for Idiopathic Pulmonary Fibrosis (IPF) therapy[9].

KinaseInhibition Ligand Pro-inflammatory Cytokines (e.g., IL-12, IL-23) Receptor Receptor Complex Ligand->Receptor Kinase Target Kinase (e.g., TYK2/TAK1) Receptor->Kinase Activation Downstream Downstream Signaling (STAT / NF-κB) Kinase->Downstream Phosphorylation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Kinase ATP-Competitive or Allosteric Blockade

Caption: Mechanism of action for imidazo[1,2-b]pyridazine-derived kinase inhibitors blocking signaling.

Sources

Exploratory

The Privileged Pharmacophore: Mechanism of Action of 3-Bromoimidazo[1,2-b]pyridazin-6-ol Based Kinase Inhibitors

Executive Summary In the landscape of targeted therapeutics, the imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore for kinase inhibition. Serving as the central synthetic hub, 3-bromoimid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore for kinase inhibition. Serving as the central synthetic hub, 3-bromoimidazo[1,2-b]pyridazin-6-ol enables the rapid generation of highly selective inhibitors targeting both catalytically active kinases (e.g., PIM1, DYRK1A, ROCK2) and pseudokinases (e.g., TYK2). This whitepaper dissects the chemical logic, diverse binding modes, and self-validating experimental workflows that drive the development of these next-generation inhibitors.

Structural Anatomy & Chemical Logic

The success of the 3-bromoimidazo[1,2-b]pyridazin-6-ol building block lies in its dual capacity for structural rigidity and orthogonal functionalization. The core provides a flat, electron-rich bicyclic system that effectively mimics the purine ring of ATP, allowing it to anchor deeply within kinase active sites.

  • The C-3 Bromine (The Specificity Handle): The bromine atom at the 3-position serves as a critical synthetic handle. It enables palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings) to install bulky aryl or heteroaryl groups. These moieties are strategically designed to project into the hydrophobic specificity pocket of the kinase, driving isoform selectivity.

  • The C-6 Hydroxyl (The Solvent/Hinge Interface): The hydroxyl group at the 6-position provides a versatile functionalization point. By converting the hydroxyl into a superior leaving group (e.g., a chloride or triflate), chemists can perform nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig aminations. Depending on the target kinase, substituents at this position either interact with the solvent-exposed region to improve pharmacokinetic properties or form critical hydrogen bonds with the kinase hinge region.

ScaffoldWorkflow A 3-Bromoimidazo[1,2-b]pyridazin-6-ol (Core Scaffold) B C-6 Functionalization (Triflation/Chlorination) A->B C C-3 Cross-Coupling (Suzuki-Miyaura) A->C D Solvent-Exposed / Hinge Interacting Motif B->D E Hydrophobic / Specificity Pocket Motif C->E F Lead Kinase Inhibitor D->F E->F

Workflow for the chemical functionalization of the 3-bromoimidazo[1,2-b]pyridazin-6-ol scaffold.

Mechanisms of Target Engagement (Binding Modes)

The versatility of the imidazo[1,2-b]pyridazine scaffold is best demonstrated by its ability to adopt entirely distinct binding modes depending on the target architecture.

Mode 1: Canonical Type I Hinge Binding

In standard ATP-competitive inhibition, the core nitrogen atoms of the imidazo[1,2-b]pyridazine act as hydrogen bond acceptors, interacting directly with the kinase hinge region. For example, in DYRK1A inhibitors, the imidazo nitrogen forms a crucial hydrogen bond with the Leu241 hinge residue [1]. Similarly, in ROCK2 inhibitors, functional groups attached to the core (such as an indazole moiety) form bidentate hydrogen bonds with Glu170 and Met172, while the core itself occupies the hydrophobic tunnel [3].

Mode 2: Atypical Hinge-Independent Binding

In a striking departure from standard ATP mimetics, the scaffold can adopt a "flipped" orientation. In PIM1 kinase , the inhibitor ignores the hinge region entirely. Because PIM1 possesses an unusual hinge architecture with a proline insertion, the imidazo[1,2-b]pyridazine binds to the opposite side of the ATP pocket. It forms a hydrogen bond network with the conserved catalytic lysine (Lys67) and a structural water molecule [2]. This atypical mode is the primary driver of the scaffold's extreme, near-exclusive selectivity for PIM kinases.

BindingModes cluster_canonical Canonical Type I Binding cluster_atypical Atypical Binding A Imidazo[1,2-b]pyridazine Core B Hinge Region H-Bonds (e.g., Leu241, Glu170) A->B D Catalytic Lysine H-Bonds (e.g., Lys67) + Water Network A->D C ATP-Competitive Inhibition (DYRK1A, ROCK2) B->C E Highly Selective Inhibition (PIM1) D->E

Logical relationship between the canonical and atypical binding modes of the scaffold.

Mode 3: Pseudokinase Allosteric Modulation

The scaffold's utility extends beyond catalytically active kinases. In the Janus kinase family, specifically TYK2 , imidazo[1,2-b]pyridazine ligands bind to the JH2 pseudokinase domain rather than the active JH1 domain. By stabilizing the auto-inhibitory conformation of JH2, these derivatives allosterically prevent the activation of the catalytic JH1 domain. This blocks downstream STAT phosphorylation without directly competing with ATP in the active kinase domain, ensuring high selectivity over other JAK family members [4].

TYK2Pathway A Cytokine Binding (IL-12 / IL-23) B Receptor Dimerization A->B C TYK2 JH2 (Pseudokinase) Auto-inhibitory State B->C E Stabilization of JH2 Inactive Conformation C->E Modulates D Imidazo[1,2-b]pyridazine Ligand Binding D->E F TYK2 JH1 (Kinase) Activation Blocked E->F G STAT Phosphorylation Inhibited F->G

Allosteric signaling pathway of TYK2 pseudokinase inhibition by imidazo[1,2-b]pyridazines.

Experimental Methodologies & Workflows

To ensure scientific integrity, the development of these inhibitors relies on self-validating experimental systems. The following protocols outline the synthesis and validation of these compounds.

Protocol 1: Regioselective Synthesis of Lead Inhibitors

Causality: Performing the C-6 substitution prior to the C-3 cross-coupling prevents unwanted side reactions and leverages the steric accessibility of the bromine atom.

  • C-6 Activation: React 3-bromoimidazo[1,2-b]pyridazin-6-ol with phosphorus oxychloride ( POCl3​ ) at 100°C to yield 3-bromo-6-chloroimidazo[1,2-b]pyridazine. The chloride acts as a superior leaving group for subsequent steps.

  • C-6 Substitution: React the intermediate with the desired amine or alcohol (e.g., anilines for TYK2 inhibitors) under basic conditions (e.g., K2​CO3​ in DMF) or via palladium-catalyzed Buchwald-Hartwig amination.

  • C-3 Cross-Coupling: Subject the C-6 substituted intermediate to Suzuki-Miyaura coupling conditions. React with an aryl boronic acid using Pd(dppf)Cl2​ as the catalyst and Na2​CO3​ as the base in a dioxane/water mixture at 90°C.

  • Validation: Confirm regioselectivity via 2D NMR (NOESY) to ensure the C-3 and C-6 substituents are correctly positioned. Verify mass and purity (>95%) via LC-MS.

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

Causality: TSA measures target engagement independently of enzymatic activity. This is critical for atypical binders (like PIM1) and pseudokinases (like TYK2 JH2) where standard ATP-competitive enzymatic assays may yield ambiguous results or fail to capture allosteric stabilization.

  • Preparation: Dilute recombinant kinase domain (e.g., PIM1 or TYK2 JH2) to a final concentration of 2 μM in a standard assay buffer (e.g., HEPES pH 7.5, 150 mM NaCl).

  • Dye & Ligand Addition: Add SYPRO Orange dye (which fluoresces upon binding the hydrophobic regions of unfolded proteins) and the imidazo[1,2-b]pyridazine inhibitor (10 μM final concentration).

  • Thermal Denaturation: Subject the mixture to a continuous temperature gradient (25°C to 95°C at 1°C/min) in a Real-Time PCR machine.

  • Validation: Calculate the shift in melting temperature ( ΔTm​ ). A positive, dose-dependent ΔTm​ self-validates direct physical binding to the target.

Protocol 3: X-ray Co-crystallography for Binding Mode Validation

Causality: To ensure the observed binding mode (e.g., atypical vs. canonical) is a true biological interaction and not an artifact of crystal packing, rigorous crystallographic validation is required.

  • Co-crystallization: Co-concentrate the purified kinase (10–12 mg/mL) with a 5-fold molar excess of the inhibitor. Incubate on ice for 2 hours.

  • Vapor Diffusion: Set up hanging drop vapor diffusion plates using sparse-matrix screens to identify optimal crystallization conditions.

  • Data Collection & Refinement: Harvest crystals, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron source.

  • Validation: Verify the ligand's presence and orientation using unbiased Fo​−Fc​ omit electron density maps. Ensure the model's trustworthiness by maintaining an Rfree​ value below 0.25.

Quantitative Data Summaries

The table below summarizes the diverse targeting capabilities of the imidazo[1,2-b]pyridazine scaffold across different kinase families, highlighting the correlation between binding mode and potency.

Kinase TargetBinding ModeKey Interacting ResiduesRepresentative IC50​ Reference
DYRK1A Canonical Type ILeu241 (Hinge), Lys188< 100 nM[1]
PIM1 Atypical (Hinge-Independent)Lys67, Structural Water Network< 10 nM[2]
ROCK2 Canonical Type IGlu170, Met172 (via indazole)7.0 nM[3]
TYK2 (JH2) Allosteric (Pseudokinase)Auto-inhibitory domain stabilizationHighly Potent[4]

References

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry (2024).[Link]

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research (2007).[Link]

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry (2025).[Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (2017).[Link]

Foundational

3-Bromoimidazo[1,2-b]pyridazin-6-ol molecular weight and exact mass calculation

An In-Depth Technical Guide to the Calculation of Molecular Weight and Exact Mass for 3-Bromoimidazo[1,2-b]pyridazin-6-ol Abstract This technical guide provides a detailed methodology for the calculation of two fundament...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Calculation of Molecular Weight and Exact Mass for 3-Bromoimidazo[1,2-b]pyridazin-6-ol

Abstract

This technical guide provides a detailed methodology for the calculation of two fundamental, yet often conflated, chemical properties: molecular weight and exact mass. Using the heterocyclic compound 3-Bromoimidazo[1,2-b]pyridazin-6-ol as a practical exemplar, this document serves as a core reference for researchers, analytical chemists, and drug development professionals. We will dissect the causality behind each calculation, underscore their distinct applications in laboratory settings—from stoichiometric analysis to high-resolution mass spectrometry—and provide self-validating protocols to ensure technical accuracy.

Introduction: The Criticality of Mass in Chemical Sciences

In the landscape of chemical research and pharmaceutical development, the precise characterization of a molecule is paramount. Among the most fundamental of these characteristics are molecular weight and exact mass. While often used interchangeably in colloquial laboratory discussions, they are distinct values derived from different principles of atomic mass.[1][2] Understanding this distinction is not merely an academic exercise; it is essential for the accurate interpretation of analytical data, the successful execution of synthetic protocols, and the unambiguous identification of compounds.

This guide will illuminate the theoretical underpinnings and practical applications of these two values. We will explore why one is suited for bulk measurements and stoichiometry, while the other is indispensable for techniques that resolve molecules on an isotopic level, such as high-resolution mass spectrometry (HRMS).[3][4] The subject of our analysis, 3-Bromoimidazo[1,2-b]pyridazin-6-ol, provides a relevant framework, incorporating a range of common elements (C, H, N, O) and a halogen (Br) with a significant isotopic distribution, making it an ideal candidate for this exploration.

Foundational Concepts: Molecular Weight vs. Exact Mass

The core of the distinction lies in how we account for the natural existence of isotopes—atoms of the same element with different numbers of neutrons.

Molecular Weight (Average Molecular Mass)

Molecular Weight (MW) represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance on Earth.[][6] When a chemist weighs a substance on a balance, they are handling an enormous population of molecules (one mole contains approximately 6.022 x 10²³ molecules).[7] This population contains a statistically representative distribution of all natural isotopes. Therefore, for macroscopic applications like preparing solutions of a specific molarity or determining stoichiometric relationships for a reaction, the average molecular weight is the relevant and correct value to use.[1][7] It is calculated using the standard atomic weights of elements as published by IUPAC, which are themselves weighted averages of the masses of their stable isotopes.[8]

Exact Mass (Monoisotopic Mass)

In contrast, Exact Mass is the calculated mass of a molecule containing only the most abundant stable isotope of each constituent element.[9][10] This is a theoretical value for a single, specific isotopic combination of atoms. High-resolution mass spectrometers are capable of distinguishing between molecules that differ in mass by only a single neutron, resolving the individual isotopic peaks of a compound.[3][4] The most intense peak in the isotopic pattern for a small organic molecule typically corresponds to the molecule composed entirely of the most abundant isotopes.[10] Therefore, when identifying a compound via HRMS, the measured mass is compared against the calculated exact (monoisotopic) mass, not the average molecular weight.[6][11]

Molecular Formula Determination

The first and most critical step for any mass calculation is to establish the correct molecular formula for the compound of interest.

The chemical structure of 3-Bromoimidazo[1,2-b]pyridazin-6-ol is composed of:

  • 7 Carbon (C) atoms

  • 5 Hydrogen (H) atoms

  • 1 Bromine (Br) atom

  • 3 Nitrogen (N) atoms

  • 1 Oxygen (O) atom

Thus, the molecular formula is C₇H₅BrN₃O .

Calculation Protocols

With the molecular formula established, we can proceed with the distinct protocols for calculating molecular weight and exact mass.

Protocol for Molecular Weight Calculation

This protocol utilizes the standard atomic weights, which are the weighted averages of all natural isotopes of an element.[12][13]

Step 1: Compile Standard Atomic Weights Gather the standard atomic weight for each element from an authoritative source, such as the IUPAC Periodic Table.[8]

Step 2: Multiply by Atom Count For each element, multiply its standard atomic weight by the number of atoms of that element present in the molecular formula.

Step 3: Sum the Values Sum the results from Step 2 to obtain the final molecular weight.

The data and calculation are summarized in the table below.

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Contribution to Molecular Weight ( g/mol )
CarbonC712.011[14][15][16]7 x 12.011 = 84.077
HydrogenH51.008[17][18]5 x 1.008 = 5.040
BromineBr179.904[19][20][21]1 x 79.904 = 79.904
NitrogenN314.007[22][23][24]3 x 14.007 = 42.021
OxygenO115.999[25][26][27]1 x 15.999 = 15.999
Total 227.041 g/mol

The calculated Molecular Weight of 3-Bromoimidazo[1,2-b]pyridazin-6-ol is 227.041 g/mol .

Protocol for Exact Mass Calculation

This protocol uses the mass of the most abundant stable isotope for each element (monoisotopic mass).[9][10][11]

Step 1: Compile Monoisotopic Masses Gather the mass of the most abundant stable isotope for each element.

Step 2: Multiply by Atom Count For each element, multiply its monoisotopic mass by the number of atoms present in the formula.

Step 3: Sum the Values Sum the results from Step 2 to obtain the final exact mass.

The data and calculation are summarized in the table below.

ElementMost Abundant IsotopeAtom CountMonoisotopic Mass (Da)Contribution to Exact Mass (Da)
Carbon¹²C712.000000[28]7 x 12.000000 = 84.000000
Hydrogen¹H51.007825[29][30]5 x 1.007825 = 5.039125
Bromine⁷⁹Br178.918338[31][32]1 x 78.918338 = 78.918338
Nitrogen¹⁴N314.003074[33][34]3 x 14.003074 = 42.009222
Oxygen¹⁶O115.994915[35][36]1 x 15.994915 = 15.994915
Total 225.961600 Da

The calculated Exact Mass of 3-Bromoimidazo[1,2-b]pyridazin-6-ol is 225.961600 Da .

Summary of Results and Practical Implications

The calculated mass values for C₇H₅BrN₃O are distinctly different, a fact that has significant consequences in the laboratory.

ParameterCalculated ValueUnitPrimary Application
Molecular Weight 227.041 g/mol Bulk Chemistry, Stoichiometry, Solution Preparation
Exact Mass 225.961600DaHigh-Resolution Mass Spectrometry (HRMS) for compound identification

The primary reason for this difference is the element Bromine. Its standard atomic weight (79.904 g/mol ) is an average of its two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%).[37][38] The exact mass calculation, however, uses only the mass of the most abundant isotope, ⁷⁹Br (78.918338 Da).[31][32] This ~1 Da difference, along with smaller contributions from the other elements, creates the significant variance between the two final values. An attempt to identify this compound in an HRMS experiment by searching for a mass of 227.041 Da would result in failure; the instrument would instead detect an ion at m/z corresponding to 225.9616 Da (for the [M]+ ion).

Visualization of the Calculation Workflow

The logical flow for determining these two distinct mass values can be visualized as follows:

G cluster_input Initial Input cluster_mw Pathway 1: Molecular Weight (for Bulk Properties) cluster_em Pathway 2: Exact Mass (for MS Identification) Compound 3-Bromoimidazo[1,2-b]pyridazin-6-ol Formula Molecular Formula C₇H₅BrN₃O Compound->Formula MW_Data Gather Standard Atomic Weights (Weighted Averages) Formula->MW_Data Use for Stoichiometry EM_Data Gather Monoisotopic Masses (Most Abundant Isotope) Formula->EM_Data Use for HRMS MW_Calc Sum of (Atom Count × Atomic Weight) MW_Data->MW_Calc MW_Result Result: Molecular Weight = 227.041 g/mol MW_Calc->MW_Result EM_Calc Sum of (Atom Count × Monoisotopic Mass) EM_Data->EM_Calc EM_Result Result: Exact Mass = 225.961600 Da EM_Calc->EM_Result

Caption: Workflow for calculating Molecular Weight and Exact Mass.

Conclusion

This guide has established the distinct identities, calculation methodologies, and applications of molecular weight and exact mass. For 3-Bromoimidazo[1,2-b]pyridazin-6-ol (C₇H₅BrN₃O), the molecular weight is 227.041 g/mol , a value essential for macroscopic laboratory work. The exact mass is 225.961600 Da, the critical value for unambiguous identification using high-resolution mass spectrometry. A proficient researcher must not only know how to calculate these values but, more importantly, understand the theoretical basis for choosing the correct one for a given scientific application. Adherence to these principles ensures data integrity and analytical precision.

References

  • Britannica. (2026, February 17). Oxygen | Discovery, Symbol, Properties, Uses, & Facts. [Link]

  • BYJU'S. Bromine. [Link]

  • BYJU'S. Carbon. [Link]

  • Carnegie Mellon University. Molecular Weight Calculation. [Link]

  • ChemCalc. (2020, March 2). molecular formula information. [Link]

  • ChemLin. (2026, January 23). Bromine-79 - isotopic data and properties. [Link]

  • IUPAC. Atomic Weights of the Elements 2023. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Bromine. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Oxygen. [Link]

  • Michigan State University. Exact Masses & Isotope Abundance Ratios. [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Bromine. [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Carbon. [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Hydrogen. [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Nitrogen. [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Oxygen. [Link]

  • National Institute of Standards and Technology (NIST). Oxygen, atomic - NIST WebBook. [Link]

  • Novatia, LLC. (2021, September 8). Mass Accuracy and Resolution. [Link]

  • PubChem, National Institutes of Health. Bromine | Br2 | CID 24408. [Link]

  • PubChem, National Institutes of Health. Carbon | C (Element). [Link]

  • PubChem, National Institutes of Health. Hydrogen atom | H2 | CID 5460631. [Link]

  • PubChem, National Institutes of Health. Nitrogen | N (Element). [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon?[Link]

  • Quora. (2018, September 22). How heavy is one atom of hydrogen?[Link]

  • Quora. (2017, October 3). What is the difference between molecular weight and exact mass?[Link]

  • ResearchGate. (2012, October 2). Molecular weight or exact mass in LC-MS?[Link]

  • Royal Society of Chemistry. Nitrogen - Element information, properties and uses. [Link]

  • Study.com. Formula Mass Overview, Calculation & Examples. [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. [Link]

  • Wikipedia. Isotopes of bromine. [Link]

  • Wikipedia. Isotopes of hydrogen. [Link]

  • Wikipedia. Mass (mass spectrometry). [Link]

  • Wikipedia. Monoisotopic mass. [Link]

  • wikiHow. (2025, July 3). How to Calculate Molecular Weight. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ol: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a procedural outline but also the scientific rationale behind each step, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. These compounds have garnered attention for their potential therapeutic applications, including their roles as kinase inhibitors and anti-cancer agents. The specific analogue, 3-Bromoimidazo[1,2-b]pyridazin-6-ol, serves as a valuable intermediate, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, while the hydroxyl group can be modified to modulate the compound's physicochemical properties. This protocol outlines a reliable four-step synthetic sequence to obtain this target molecule.

Overall Synthesis Strategy

The synthesis commences with the commercially available 3,6-dichloropyridazine and proceeds through amination, cyclization, bromination, and final hydroxylation. Each step has been optimized to ensure high yields and purity of the intermediates and the final product.

Synthesis_Workflow A 3,6-Dichloropyridazine B Step 1: Amination (NH4OH) A->B C 3-Amino-6-chloropyridazine B->C D Step 2: Cyclization (Chloroacetaldehyde) C->D E 6-Chloroimidazo[1,2-b]pyridazine D->E F Step 3: Bromination (NBS) E->F G 3-Bromo-6-chloroimidazo[1,2-b]pyridazine F->G H Step 4: Hydroxylation (KOH) G->H I 3-Bromoimidazo[1,2-b]pyridazin-6-ol H->I

Caption: Overall four-step synthesis workflow for 3-Bromoimidazo[1,2-b]pyridazin-6-ol.

Part 1: Synthesis of 3-Amino-6-chloropyridazine

The initial step involves the selective nucleophilic aromatic substitution of a chlorine atom on the 3,6-dichloropyridazine ring with an amino group. This reaction leverages the higher reactivity of the chlorine atom at the 3-position.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,6-Dichloropyridazine98%Commercially Available
Ammonium Hydroxide (28-30%)ACS GradeCommercially Available
Deionized Water--
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Step-by-Step Protocol
  • Reaction Setup: In a high-pressure stainless-steel bomb vessel, combine 3,6-dichloropyridazine (10 g, 67.1 mmol) with concentrated aqueous ammonium hydroxide (100 mL).

  • Reaction Conditions: Seal the vessel and heat the mixture to 110-120°C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction vessel to 0°C in an ice bath.

  • Isolation: The product will precipitate out of the solution. Filter the solid and wash it with cold deionized water (2 x 20 mL).

  • Drying: Dry the collected pale-yellow solid under vacuum to yield 3-amino-6-chloropyridazine. The product is typically of high purity and can be used in the next step without further purification.

Scientific Rationale

The use of a sealed vessel and elevated temperatures is crucial to increase the pressure and facilitate the reaction between the gaseous ammonia (from the aqueous solution) and the pyridazine substrate. The selectivity of the amination at the 3-position is governed by electronic effects within the pyridazine ring.

Part 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

This step involves the construction of the imidazo[1,2-b]pyridazine bicyclic system through a condensation reaction between 3-amino-6-chloropyridazine and chloroacetaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Amino-6-chloropyridazine(from Step 1)-
Chloroacetaldehyde (50% aq. sol.)Commercially Available
EthanolACS GradeCommercially Available
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 3-amino-6-chloropyridazine (10 g, 77.2 mmol) with a 50% aqueous solution of chloroacetaldehyde (15 mL).

  • Reaction Conditions: Heat the mixture to 90°C and maintain this temperature for 5 hours.

  • Work-up: After the reaction is complete, distill off the water to obtain a solid residue.

  • Purification: Add ethanol (100 mL) to the crude solid and stir the slurry. Filter the solid to obtain 6-chloroimidazo[1,2-b]pyridazine as a brown solid.

Mechanism Insight

The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of 3-amino-6-chloropyridazine on the aldehyde carbon of chloroacetaldehyde, followed by an intramolecular cyclization where the pyridazine ring nitrogen attacks the carbon bearing the chlorine atom, leading to the formation of the five-membered imidazole ring.

Cyclization_Mechanism cluster_0 Reaction Scheme 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Intermediate Intermediate 3-Amino-6-chloropyridazine->Intermediate + Chloroacetaldehyde 6-Chloroimidazo[1,2-b]pyridazine 6-Chloroimidazo[1,2-b]pyridazine Intermediate->6-Chloroimidazo[1,2-b]pyridazine Intramolecular Cyclization

Caption: Simplified reaction scheme for the cyclization step.

Part 3: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

The third step is the regioselective bromination of the electron-rich imidazole ring of the 6-chloroimidazo[1,2-b]pyridazine core at the 3-position using N-bromosuccinimide (NBS).

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Chloroimidazo[1,2-b]pyridazine(from Step 2)-
N-Bromosuccinimide (NBS)99%Commercially Available
AcetonitrileAnhydrousCommercially Available
Step-by-Step Protocol
  • Reaction Setup: Dissolve 6-chloroimidazo[1,2-b]pyridazine (5 g, 32.5 mmol) in anhydrous acetonitrile in a round-bottom flask protected from light.

  • Reagent Addition: Add N-bromosuccinimide (5.79 g, 32.5 mmol) portion-wise to the solution while stirring at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.[1] Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: The residue is then taken up in ethyl acetate and washed sequentially with water, 1N NaOH solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization from ethyl acetate.

Controlling Regioselectivity

The bromination occurs specifically at the C-3 position of the imidazo[1,2-b]pyridazine ring system. This regioselectivity is directed by the electronic properties of the heterocyclic system, where the C-3 position is most susceptible to electrophilic attack.

Part 4: Synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ol

The final step is the conversion of the 6-chloro substituent to a hydroxyl group via nucleophilic aromatic substitution with potassium hydroxide.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromo-6-chloroimidazo[1,2-b]pyridazine(from Step 3)-
Potassium Hydroxide (KOH)ACS GradeCommercially Available
1,2-Dimethoxyethane (DME)AnhydrousCommercially Available
Deionized Water--
Ethyl AcetateACS GradeCommercially Available
MethanolACS GradeCommercially Available
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 g, 4.3 mmol) in 1,2-dimethoxyethane (20 mL).

  • Reagent Addition: Add a solution of potassium hydroxide (0.48 g, 8.6 mmol) in water (20 mL) to the stirred solution.

  • Reaction Conditions: Heat the resulting solution to reflux under a nitrogen atmosphere for 72 hours.[2]

  • Work-up: After cooling, partition the reaction mixture between ethyl acetate and water.

  • Isolation: Separate the aqueous phase and evaporate it to dryness.

  • Purification: Take up the resulting solid in methanol, filter to remove any inorganic salts, and evaporate the methanol to yield the final product, 3-bromoimidazo[1,2-b]pyridazin-6-ol.

Characterization and Validation

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

The expected ¹H NMR spectrum of the final product would show characteristic signals for the protons on the imidazo[1,2-b]pyridazine core. The mass spectrum should show the expected molecular ion peak corresponding to the molecular formula C₆H₄BrN₃O.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 3,6-Dichloropyridazine is a hazardous substance; handle with care.

  • N-Bromosuccinimide is a lachrymator and should be handled carefully.

  • The high-pressure reaction in Step 1 should be conducted with appropriate safety shielding.

This detailed protocol provides a robust and reproducible method for the synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ol, a key building block for the development of novel therapeutic agents. By understanding the rationale behind each step, researchers can troubleshoot and adapt this synthesis for their specific needs.

Sources

Application

Application Note: 3-Bromoimidazo[1,2-b]pyridazin-6-ol in Advanced Cross-Coupling Workflows

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Orthogonal functionalization, mechanistic causality, and self-validating protocols for kinase inhibitor synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Orthogonal functionalization, mechanistic causality, and self-validating protocols for kinase inhibitor synthesis.

Strategic Utility in Drug Discovery

The imidazo[1,2-b]pyridazine core is a highly privileged pharmacophore in oncology. Acting as a purine bioisostere, it provides exceptional hydrogen-bonding dynamics within the ATP-binding hinge region of various oncogenic kinases. Specifically, derivatives of this scaffold have been successfully deployed as potent inhibitors of Mps1 (TTK)[1], BCR-ABL[2], and KIT/PDGFRA[3].

3-Bromoimidazo[1,2-b]pyridazin-6-ol (and its halogenated analogues) serves as an ideal bifunctional building block[4]. Its true value lies in its orthogonal reactivity profile :

  • C3 Position (Bromide): The electron-deficient nature of the fused bicyclic system highly activates the C3-Br bond toward oxidative addition by Palladium(0) species, making it primed for Suzuki-Miyaura or Sonogashira cross-coupling[5].

  • C6 Position (Hydroxyl): The C6-OH is chemically inert under standard basic cross-coupling conditions, acting as a built-in protecting group during C3 functionalization. Post-C3 coupling, the hydroxyl group can be activated (e.g., via triflation) to serve as a powerful electrophile for subsequent Buchwald-Hartwig aminations.

Workflow A 3-Bromoimidazo[1,2-b]pyridazin-6-ol (Starting Material) B C3 Suzuki-Miyaura Coupling (Pd-Catalyzed) A->B Boronic Acid, Base C C3-Aryl-imidazo[1,2-b]pyridazin-6-ol (Intermediate) B->C Regioselective D C6-OH Activation (Triflation) C->D Tf2O, Pyridine E C6 Buchwald-Hartwig Amination (Pd-Catalyzed) D->E Amine, Base F Disubstituted Kinase Inhibitor (Final Product) E->F Orthogonal Yield

Workflow for orthogonal cross-coupling of 3-Bromoimidazo[1,2-b]pyridazin-6-ol.

Mechanistic Rationale & Data Presentation

When executing the first functionalization at the C3 position, the choice of catalyst and base is critical to prevent protodebromination (a common side reaction where the C-Br bond is reduced to C-H). As shown in Table 1 , utilizing a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) forces the palladium center into a cis-geometry, significantly accelerating the reductive elimination step and outcompeting the protodebromination pathway.

Table 1: Optimization of C3 Suzuki-Miyaura Coupling Conditions
EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh3)4Na₂CO₃DME/H₂O (4:1)8045High protodebromination due to slow reductive elimination.
2Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O (4:1)9068Bidentate ligand accelerates reductive elimination.
3Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O (4:1) 90 89 Stronger base enhances transmetalation; optimal conditions.
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)10085Excellent alternative for highly sterically hindered boronic acids.

Self-Validating Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C3

Objective: Couple an aryl boronic acid to the C3 position while leaving the C6-OH intact.

  • Reagent Charging: To an oven-dried Schlenk flask, add 3-Bromoimidazo[1,2-b]pyridazin-6-ol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Charging solids first minimizes the exposure of the sensitive Pd catalyst to oxygen during solvent addition.

  • Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v). Submerge a needle and sparge the solution with Argon for 15 minutes.

    • Causality: Dissolved O₂ irreversibly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. Sparging is mandatory to maintain the catalytic cycle.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours under Argon.

  • Self-Validation (LC-MS): Sample the reaction mixture. The reaction is complete when the characteristic 1:1 isotopic doublet of the brominated starting material (due to ⁷⁹Br/⁸¹Br isotopes) completely disappears, replaced by the [M+H]⁺ mass of the C3-aryl product.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: C6 Hydroxyl Activation & Buchwald-Hartwig Amination

Objective: Convert the inert C6-OH into a reactive triflate, followed by C-N bond formation.

Step 1: Triflation

  • Dissolve the C3-aryl-imidazo[1,2-b]pyridazin-6-ol intermediate in anhydrous DCM. Add Pyridine (3.0 equiv) and cool to 0 °C.

  • Add Trifluoromethanesulfonic anhydride (Tf₂O, 1.5 equiv) dropwise over 10 minutes.

    • Scientist's Insight (Causality): This reaction is highly exothermic. Pyridine acts as both an acid scavenger and a nucleophilic catalyst (forming a reactive N-trifluoromethylsulfonylpyridinium intermediate). Strict temperature control at 0 °C prevents the degradation of the heteroaromatic core into dark, tarry polymers.

  • Self-Validation (¹⁹F NMR): After aqueous workup and isolation, run a ¹⁹F NMR. A sharp singlet at approximately -73 ppm confirms successful triflate installation.

Step 2: Buchwald-Hartwig Amination

  • In a sealed tube, combine the C6-triflate (1.0 equiv), desired amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous Toluene.

  • Degas via Argon sparging, seal, and heat at 100 °C for 12 hours.

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its electron density facilitates rapid oxidative addition into the strong C-OTf bond, while its steric bulk forces the Pd centers together to accelerate reductive elimination, preventing competitive β-hydride elimination (which would yield a desulfonylated byproduct).

  • Self-Validation (TLC/UV): The highly conjugated final product will exhibit a distinct bathochromic shift (fluorescing brightly under 365 nm UV light) compared to the triflate intermediate.

Biological Application Pathway

The resulting disubstituted imidazo[1,2-b]pyridazines are highly effective at penetrating the ATP-binding pocket of oncogenic kinases. By locking the kinase in an inactive conformation, these compounds halt downstream signaling cascades, ultimately driving the tumor cell into apoptosis.

Pathway Drug Imidazo[1,2-b]pyridazine Derivative Kinase Oncogenic Kinase (e.g., BCR-ABL / Mps1) Drug->Kinase Binds ATP Pocket Signaling Downstream Signaling Kinase->Signaling Blocked Apoptosis Tumor Cell Apoptosis Kinase->Apoptosis Induces

Mechanism of action for imidazo[1,2-b]pyridazine-based kinase inhibitors.

References

1.[5] Title: Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction Source: Thieme Connect URL:

2.[3] Title: Design, Synthesis, and SAR of Covalent KIT and PDGFRA Inhibitors Exploring Their Potential in Targeting GIST Source: ACS Publications (Journal of Medicinal Chemistry) URL:

3.[1] Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:

4.[2] Title: Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Source: PMC (National Institutes of Health) URL:

5.[4] Title: 18087-73-5 | 3-Bromoimidazo[1,2-b]pyridazine Product Information Source: BLD Pharm URL:

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 3-Bromoimidazo[1,2-b]pyridazin-6-ol at the 6-Position

Introduction: Unlocking the Potential of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in modern medicinal chemistry, forming the core of numerous biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in modern medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its rigid, planar structure and versatile substitution patterns have led to the development of potent kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1][3] Among the various derivatives, 3-bromoimidazo[1,2-b]pyridazin-6-ol represents a particularly strategic starting material. The presence of a bromine atom at the 3-position and a hydroxyl group at the 6-position offers orthogonal handles for sequential, regioselective functionalization.

This guide provides an in-depth exploration of methodologies to selectively modify the 6-position of this scaffold. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for reagent selection, and the critical parameters that ensure reproducible, high-yielding transformations. The protocols described herein are designed for researchers, medicinal chemists, and drug development professionals seeking to generate novel analogues for structure-activity relationship (SAR) studies.

Core Strategic Pathways for 6-Position Functionalization

The hydroxyl group at the 6-position is a versatile functional handle. It can be directly derivatized through nucleophilic attack or converted into a more reactive leaving group to enable a broader range of transformations, particularly transition-metal-catalyzed cross-coupling reactions.[2] The choice of strategy depends on the desired final substituent (alkoxy, aryloxy, amino, or carbon-based groups).

G cluster_0 Direct Functionalization cluster_1 Indirect Functionalization via Intermediate start 3-Bromoimidazo[1,2-b]pyridazin-6-ol alkylation O-Alkylation / O-Arylation (Williamson Ether Synthesis) start->alkylation R-X, Base esterification Esterification start->esterification Acyl-Cl or R-COOH, Coupling Agent conversion Conversion to 3-Bromo-6-chloroimidazo[1,2-b]pyridazine start->conversion POCl₃ or SOCl₂ product1 product1 alkylation->product1 6-Alkoxy/Aryloxy Derivative product2 product2 esterification->product2 6-Ester Derivative suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) conversion->suzuki R-B(OH)₂, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) conversion->buchwald R¹R²NH, Pd Catalyst, Ligand, Base product3 product3 suzuki->product3 6-Aryl/Alkyl Derivative product4 product4 buchwald->product4 6-Amino Derivative

Figure 1: Key synthetic routes for functionalizing the 6-position.

Protocol 1: Direct O-Alkylation via Williamson Ether Synthesis

This method is the most direct pathway to introduce alkoxy and phenoxy groups at the 6-position, which can be crucial for modulating lipophilicity and improving pharmacokinetic properties like oral bioavailability.[3] The reaction proceeds by deprotonating the hydroxyl group to form a potent nucleophilic alkoxide/phenoxide, which then displaces a halide from an alkyl or aryl halide.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. For more sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, though they may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base without interfering with the nucleophilicity of the resulting alkoxide.

  • Temperature: The reaction is typically initiated at 0 °C to control the exothermic deprotonation step with NaH and then warmed to room temperature or slightly heated to facilitate the nucleophilic substitution.

Step-by-Step Protocol:
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromoimidazo[1,2-b]pyridazin-6-ol (1.0 eq).

  • Solvation: Add anhydrous DMF (or THF) to create a ~0.1 M solution. Cool the mixture to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.

  • Nucleophilic Substitution: Add the corresponding alkyl or aryl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-alkoxy-3-bromoimidazo[1,2-b]pyridazine.

Alkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)
IodomethaneNaHDMF0 to 25485-95
Benzyl BromideNaHTHF0 to 25680-90
Cyclohexyl BromideK₂CO₃DMF801660-75
1-bromo-4-fluorobenzeneCs₂CO₃Dioxane1001250-65

Protocol 2: Conversion to 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

To access a wider array of functionalities via modern cross-coupling chemistry, the hydroxyl group must first be converted into a suitable leaving group, most commonly a halide. The resulting 3-bromo-6-chloroimidazo[1,2-b]pyridazine is a key intermediate for both Suzuki and Buchwald-Hartwig reactions.[4]

Causality Behind Experimental Choices:

  • Reagent: Phosphorus oxychloride (POCl₃) is a powerful and commonly used dehydrating and chlorinating agent for converting hydroxyl groups on heteroaromatic rings to chlorides. It serves as both the reagent and, in many cases, the solvent.

  • Temperature: The reaction requires heating to overcome the activation energy for the substitution. Refluxing in POCl₃ is a standard condition.

Step-by-Step Protocol:
  • Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), add 3-bromoimidazo[1,2-b]pyridazin-6-ol (1.0 eq).

  • Reaction: Add phosphorus oxychloride (POCl₃) (5-10 eq) and heat the mixture to reflux (approx. 105 °C) for 2-4 hours.

  • Monitoring: Follow the reaction's completion using TLC or LC-MS.

  • Quench: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified further by column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the 6-Position

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 6-position.[5][6] This transformation is a cornerstone of modern drug discovery for exploring SAR.[2]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly as Pd(PPh₃)₄. The choice of phosphine ligand is critical to stabilize the catalyst and facilitate the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation.[7] Aqueous sodium or potassium carbonate is commonly used and is compatible with a wide range of functional groups.

  • Solvent System: A biphasic solvent system, such as dioxane/water or DME/ethanol/water, is often employed to dissolve both the organic-soluble halide and the water-soluble base.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd2_boronate Ar-Pd(II)L₂-R pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 product Ar-R pd2_boronate->product Reductive Elimination start Ar-X start->pd2_complex Oxidative Addition boronic R-B(OH)₃⁻ boronic->pd2_complex base Base boronic_acid R-B(OH)₂ base->boronic_acid boronic_acid->boronic

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Step-by-Step Protocol:
  • Preparation: To a reaction vessel, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., Na₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent & Degassing: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the 6-substituted product.

Boronic Acid (R-B(OH)₂)CatalystBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9080-90
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃DME/H₂O8585-95
Thiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O8075-85

Protocol 4: Buchwald-Hartwig Amination at the 6-Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[8][9] This protocol allows for the introduction of a diverse range of primary and secondary amines at the 6-position, a common strategy in drug design to introduce hydrogen bond donors/acceptors and modulate solubility.[4][10]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are essential. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[9] Pre-catalysts are often used for convenience and air stability.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are most common. The choice of base can significantly impact the reaction outcome.

  • Inert Atmosphere: The Pd(0) active species and some phosphine ligands are sensitive to oxygen. Therefore, maintaining a strict inert atmosphere is critical for success.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd2_amido Ar-Pd(II)L₂-NR¹R² pd2_complex->pd2_amido Amine Binding & Deprotonation pd2_amido->pd0 product Ar-NR¹R² pd2_amido->product Reductive Elimination start Ar-X start->pd2_complex Oxidative Addition amine R¹R²NH amine->pd2_complex base Base base->pd2_complex

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Protocol:
  • Preparation: In an oven-dried Schlenk tube or reaction vial, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Add the anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.5 eq).

  • Reaction: Heat the mixture to 80-110 °C for 12-24 hours. The reaction should be stirred vigorously.

  • Monitoring: Check for the disappearance of starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Amine (R¹R²NH)Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10085-95
AnilinePd(OAc)₂ / BINAPNaOtBuToluene11070-85
BenzylaminePd(OAc)₂ / BrettPhosK₂CO₃Dioxane10080-90

Conclusion

The 3-bromoimidazo[1,2-b]pyridazin-6-ol scaffold provides a wealth of opportunities for chemical diversification. By leveraging direct functionalization of the 6-hydroxyl group or its conversion to a halide for subsequent cross-coupling, medicinal chemists can rapidly access a wide chemical space. The protocols detailed in this guide offer robust and reproducible methods for synthesizing novel 6-substituted imidazo[1,2-b]pyridazines, providing a solid foundation for the development of new therapeutic agents. Careful selection of reagents and diligent control of reaction conditions, as explained in the rationale for each protocol, are paramount to achieving success.

References

  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
  • ACS Publications. (2015, January 27). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
  • Elsevier. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • ResearchGate. (2021, September). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect.
  • PMC. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
  • ResearchGate. (2023, November 28).
  • MDPI. (2017, March 4).
  • Wikipedia. (n.d.).
  • BenchChem. (n.d.).
  • PMC. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Ludwig-Maximilians-Universität München. (2023, October 17). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks.
  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • PMC. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • PMC. (n.d.).
  • ResearchGate. (1986, November). Imidazo[1,2-B]Pyridazines. I. Some 3-Alkoxy-6-Halogeno-2-Phenyl-(and 4′-Substituted Phenyl)Imidazo[1.... Australian Journal of Chemistry.
  • MDPI. (n.d.).
  • ChemScene. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine.
  • Fluorochem. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine (CAS 18087-73-5).
  • Sigma-Aldrich. (n.d.). 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine.
  • Pharmaffiliates. (n.d.). CAS No : 18087-73-5 | Product Name : 3-Bromoimidazo[1,2-b]pyridazine.
  • MDPI. (2024, July 24).
  • Cardiff University. (2024, March 7). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases.
  • BLD Pharm. (n.d.). 18087-73-5|3-Bromoimidazo[1,2-b]pyridazine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine | 18087-73-5.
  • University of California, Irvine. (n.d.). Pyridazine. University of California, Irvine. (n.d.). Pyridazine.

Sources

Application

Strategic Library Synthesis from 3-Bromoimidazo[1,2-b]pyridazin-6-ol: A Privileged Scaffold for Kinase Inhibitor Discovery

An Application Guide for Drug Discovery Professionals Abstract The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Discovery Professionals

Abstract

The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active agents, most notably the successful kinase inhibitor Ponatinib.[1][2] Its rigid, planar structure and strategic placement of nitrogen atoms make it an ideal framework for interacting with ATP-binding sites in kinases. This application note provides a detailed guide for researchers on the efficient construction of diverse chemical libraries starting from the versatile building block, 3-bromoimidazo[1,2-b]pyridazin-6-ol. We present validated protocols for orthogonal functionalization at the C3 and C6 positions, focusing on robust, high-yield palladium-catalyzed cross-coupling reactions and classical O-alkylation. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methods for the rapid generation of novel compounds for high-throughput screening and lead optimization.

Introduction: The Value of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine heterocycle has garnered significant attention in drug discovery due to its proven success in targeting a wide range of biological entities, including kinases, which are pivotal in oncology, immunology, and neurodegenerative disease research.[3][4] The scaffold's value lies in its ability to serve as a bioisostere for purines, presenting key hydrogen bond donors and acceptors to protein targets.[3]

The starting material, 3-bromoimidazo[1,2-b]pyridazin-6-ol , is an ideal precursor for library synthesis. It possesses two distinct and chemically orthogonal functional handles:

  • C3-Bromo Group: A reactive site perfectly suited for diversification through modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl substituents.

  • C6-Hydroxyl Group: A nucleophilic site that can be readily functionalized through reactions like O-alkylation, enabling modulation of physicochemical properties such as solubility, metabolic stability, and cell permeability.[5]

This dual functionality allows for a divergent synthetic approach, enabling the creation of large, structurally diverse libraries from a single, common intermediate.

Overall Synthetic Strategy

The core strategy involves the sequential or parallel functionalization of the C3 and C6 positions. This approach allows for the systematic exploration of the chemical space around the imidazo[1,2-b]pyridazine core to build robust Structure-Activity Relationships (SAR). The general workflow is depicted below.

G cluster_main Library Synthesis Workflow cluster_pathA Pathway A: C3 Functionalization First cluster_pathB Pathway B: C6 Functionalization First SM 3-Bromoimidazo[1,2-b]pyridazin-6-ol C3_Func C3 Functionalization (Suzuki, Buchwald-Hartwig, Sonogashira) SM->C3_Func C6_Func_B C6 O-Alkylation SM->C6_Func_B Intermediate_A Intermediate Library A (Diverse C3-Substituents) C3_Func->Intermediate_A C6_Func_A C6 O-Alkylation Intermediate_A->C6_Func_A Library_A Final Library A C6_Func_A->Library_A Intermediate_B Intermediate Library B (Diverse C6-Substituents) C6_Func_B->Intermediate_B C3_Func_B C3 Functionalization (Suzuki, Buchwald-Hartwig, Sonogashira) Intermediate_B->C3_Func_B Library_B Final Library B C3_Func_B->Library_B G cluster_workflow Matrix Library Synthesis cluster_c3 C3 Diversification (Suzuki) cluster_c6 C6 Diversification (O-Alkylation) SM 3-Bromo-6-hydroxy-IZP (1 Starting Material) C3_1 C3-Aryl-1 SM->C3_1 C3_2 C3-Aryl-2 SM->C3_2 C3_3 C3-Aryl-3 SM->C3_3 C3_dots ... SM->C3_dots C3_N C3-Aryl-N SM->C3_N C6_1 C6-R1 C6_2 C6-R2 C6_dots ... C6_M C6-RM Final Final Library (N x M Compounds) C3_1->Final C3_2->Final C3_3->Final C3_dots->Final C3_N->Final C6_1->Final C6_2->Final C6_dots->Final C6_M->Final

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 3-Bromoimidazo[1,2-b]pyridazin-6-ol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide & Standard Operating Procedures (SOPs) Executive Summary & Physicochemical Profiling Imidazo[1,2-b]pyrida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide & Standard Operating Procedures (SOPs)

Executive Summary & Physicochemical Profiling

Imidazo[1,2-b]pyridazines are privileged scaffolds in modern drug discovery, frequently evaluated for their binding affinities to neurological targets like β-amyloid plaques [1] and utilized as potent kinase inhibitors [2]. However, handling functionalized derivatives such as 3-Bromoimidazo[1,2-b]pyridazin-6-ol presents significant solubility challenges.

As a Senior Application Scientist, I frequently see researchers struggle with this compound crashing out of standard organic solvents. To resolve this, we must first understand the causality behind its physical behavior. The compound's rigid, planar heterocyclic core promotes strong π−π stacking, while the hydroxyl group facilitates extensive intermolecular hydrogen bonding. This results in a high crystal lattice energy that resists solvation.

Table 1: Physicochemical Profile & Solubility Causality
PropertyValueCausality / Impact on Solubility
Chemical Name 3-Bromoimidazo[1,2-b]pyridazin-6-ol-
CAS Number 1260850-61-0-
Molecular Weight 214.02 g/mol The heavy bromine atom increases lipophilicity, while the core remains highly polar.
H-Bond Donors 1 (-OH / -NH)Promotes strong intermolecular lattice networks, resisting non-polar solvents.
H-Bond Acceptors 3 (N, N, O)Facilitates strong π−π and H-bond stacking with adjacent molecules.
Tautomerism Enol (6-ol) ⇌ Keto (6-one)The keto form (3-bromo-5H-imidazo[1,2-b]pyridazin-6-one) dramatically reduces solubility in aprotic, non-polar media.

Troubleshooting FAQs: The "Why" and "How" of Solubilization

Q1: Why does 3-Bromoimidazo[1,2-b]pyridazin-6-ol crash out of standard organic solvents like DCM, EtOAc, or Hexane? A: The insolubility is driven by tautomerism and lattice energy. The compound exists in an equilibrium between the enol (6-ol) and keto (6-one) forms. This dual nature allows for extensive, self-complementary intermolecular hydrogen bonding. Non-polar and moderately polar solvents (like DCM or EtOAc) lack the dielectric strength and hydrogen-bond accepting capacity required to disrupt this highly stable crystal lattice.

Q2: What is the most effective way to prepare high-concentration stock solutions for biological assays? A: For in vitro assays, you must overcome the lattice energy using a solvent with a high dipole moment and strong hydrogen-bond accepting capabilities, such as DMSO or NMP. However, solvent alone is often insufficient. You must introduce kinetic energy via mild heating (40–50 °C) and sonication (cavitation) to physically break the lattice and allow the DMSO molecules to solvate the individual monomers.

Q3: How can I solubilize this compound for scale-up organic synthesis (e.g., cross-coupling or alkylation)? A: In synthetic workflows, you can leverage the inherent acidity of the hydroxyl group. By introducing an organic base (e.g., DIPEA, TEA) or an inorganic base (e.g., K₂CO₃), you deprotonate the -OH group to form a phenoxide/enolate anion. This transformation shifts the solvation dynamics from weak dipole-dipole interactions to strong ion-dipole interactions, dramatically increasing solubility in polar aprotic solvents (DMF, DMAc) and allowing the reaction to proceed homogeneously.

Q4: Are there any green solvent alternatives for reactions involving imidazo[1,2-b]pyridazines? A: Yes. While traditional polar aprotic solvents (DMF, NMP) are the industry standard, recent advances in green chemistry have demonstrated the viability of alternative solvents. Solvents like eucalyptol and polyethylene glycol (PEG) have been successfully employed in multicomponent reactions under sustainable conditions, though they may require specific catalytic activation to maintain solubility [3].

Visualizing the Solubilization Logic

To streamline your experimental approach, follow the decision tree and mechanistic pathways outlined below.

Workflow Start Solid 3-Bromoimidazo[1,2-b]pyridazin-6-ol Goal Intended Application? Start->Goal Bio In Vitro / Bioassays Goal->Bio Synth Organic Synthesis Goal->Synth DMSO Use Polar Aprotic (DMSO/NMP) Bio->DMSO Base Base-Mediated Deprotonation (DIPEA / K2CO3) Synth->Base Heat Heat (40-50°C) & Sonicate DMSO->Heat Sol2 Soluble Phenoxide/Enolate Base->Sol2 Sol1 Clear Stock Solution Heat->Sol1

Caption: Workflow for solubilizing 3-Bromoimidazo[1,2-b]pyridazin-6-ol based on application.

Mechanism Enol Enol Form (-OH) (Poorly Soluble) Keto Keto Form (=O, -NH) (Strong H-Bonding) Enol->Keto Tautomerization Anion Deprotonated Anion (Highly Soluble) Enol->Anion + Base (e.g., TEA) Keto->Anion + Base (e.g., TEA)

Caption: Mechanistic pathway of base-mediated solubilization via tautomeric deprotonation.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Preparation of 10 mM DMSO Stock Solution for Bioassays

This protocol ensures complete dissolution without thermal degradation, providing a reliable stock for serial dilutions.

  • Weighing: Accurately weigh 2.14 mg of 3-Bromoimidazo[1,2-b]pyridazin-6-ol into a sterile, amber glass vial (protects the halogenated core from UV-induced radical degradation).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Initial Agitation: Vortex the mixture vigorously for 30 seconds. Note: The suspension will likely remain cloudy due to the high lattice energy.

  • Thermal Cavitation: Place the vial in an ultrasonic water bath pre-heated to 45 °C. Sonicate for 5–10 minutes. The combination of heat (kinetic energy) and sonication (cavitation) disrupts the intermolecular H-bonds.

  • Validation: Visually inspect the vial against a dark background. The solution must be completely transparent with no micro-crystals. If crystals persist, sonicate for an additional 5 minutes.

  • Storage: Aliquot the clear solution into single-use vials and store at -20 °C to prevent freeze-thaw precipitation cycles.

Protocol B: Base-Mediated Solubilization for Synthetic Functionalization (e.g., O-Alkylation)

This protocol utilizes acid-base chemistry to convert the insoluble neutral molecule into a highly soluble, reactive anion.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Bromoimidazo[1,2-b]pyridazin-6-ol (1.0 eq, 1.0 mmol, 214 mg).

  • Suspension: Add 5.0 mL of anhydrous DMF. The compound will form a heterogeneous suspension.

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.0 eq, 2.0 mmol, 276 mg) for heterogeneous base conditions, or DIPEA (2.0 eq) for homogeneous base conditions.

  • Solubilization Phase: Stir the mixture at room temperature for 15–30 minutes.

    • Self-Validation Check: Watch the physical state of the reaction. The cloudy suspension will transition to a clear or slightly colored homogeneous solution as the highly soluble enolate/phenoxide salt is generated.

  • Electrophile Addition: Once the solution is fully homogeneous, proceed with the dropwise addition of your alkyl halide or electrophile.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC (National Institutes of Health). Available at:[Link]

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society (DergiPark). Available at:[Link]

  • Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at:[Link]

Optimization

Technical Support Center: Purification &amp; Recrystallization of 3-Bromoimidazo[1,2-b]pyridazin-6-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-Bromoimidazo[1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-Bromoimidazo[1,2-b]pyridazin-6-ol (CAS: 1260850-61-0).

This molecule is a highly valuable heterocyclic building block, frequently utilized in the synthesis of advanced kinase inhibitors, including analogs of ponatinib and GCN2 inhibitors[1],[2]. However, its unique structural properties—specifically its tautomerism and hydrogen-bonding capacity—make standard purification workflows ineffective. This guide provides field-proven, self-validating methodologies to ensure you achieve >99% purity.

Part 1: Physicochemical Profiling

Before troubleshooting, it is critical to understand the molecule's behavior in solution. The hydroxyl group at the 6-position allows the molecule to exist in a tautomeric equilibrium with its lactam form (3-bromo-5H-imidazo[1,2-b]pyridazin-6-one)[3]. This drastically alters its solubility and chromatographic behavior compared to non-hydroxylated analogs.

Table 1: Physicochemical Properties & Purification Impact

PropertyCharacteristic / ValueImpact on Purification Workflow
Molecular Weight 214.02 g/mol Standard LC-MS detection yields an M+H of 214/216, reflecting the classic 1:1 isotopic pattern of a single bromine atom.
Tautomerism Lactim (-OH) Lactam (=O)The highly polarized lactam form acts as a strong hydrogen-bond donor/acceptor, causing severe streaking on bare silica.
Solubility Profile Poor in Hexane/Heptane; Soluble in DMF, hot EtOHPrevents the use of standard non-polar recrystallization systems (e.g., EtOAc/Hexane), which cause the product to "oil out".
Part 2: Logical Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture Tautomer Lactim-Lactam Tautomerism (High Polarity) Start->Tautomer Chromatography Flash Chromatography DCM/MeOH + 1% AcOH Tautomer->Chromatography Suppress Tailing ImpurityCheck LC-MS Purity Check Chromatography->ImpurityCheck RecrystDecision Recrystallization ImpurityCheck->RecrystDecision >90% Purity Solvent1 Polar System (EtOH/H2O) RecrystDecision->Solvent1 Controlled Cooling Final Pure Product (>99%) Solvent1->Final Filter & Dry

Logical workflow for purification and recrystallization of 3-Bromoimidazo[1,2-b]pyridazin-6-ol.

Part 3: Troubleshooting Guides & FAQs
Q1: Why does my product streak heavily on normal-phase silica gel, and how can I achieve baseline resolution?

Cause: The streaking is a direct consequence of the lactam-lactim tautomerism[3]. The highly polarized carbonyl and N-H groups interact aggressively with the free silanol groups on the stationary phase. Standard eluents (like EtOAc/Hexane) cannot outcompete these hydrogen bonds. Solution: You must use a highly polar eluent system modified with a Bronsted acid to protonate the silanol groups and suppress secondary interactions.

Step-by-Step Methodology: Normal-Phase Flash Chromatography

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of DMF and dry-load it onto Celite. Causality: The compound has poor solubility in DCM; attempting liquid loading will cause precipitation at the column head, leading to severe band broadening.

  • Column Equilibration: Equilibrate the silica gel column with Dichloromethane (DCM) containing 1% (v/v) glacial acetic acid (AcOH).

  • Elution: Run a gradient from 100% DCM (+1% AcOH) to 90:10 DCM:MeOH (+1% AcOH).

  • Fraction Collection: Monitor via UV at 254 nm.

  • Self-Validation Check: Spot pooled fractions on a TLC plate (eluted in 9:1 DCM:MeOH). A single, tight, non-tailing spot confirms that the acidic modifier has successfully suppressed stationary phase interactions.

Q2: My bromination reaction yielded a mixture of the desired product and over-brominated species. How do I separate them?

Cause: Electrophilic bromination of imidazo[1,2-b]pyridazines often suffers from poor regiocontrol, leading to poly-brominated byproducts (e.g., 2,3-dibromo or 3,7-dibromo species)[4]. Solution: Because each additional bromine atom decreases the overall polarity and increases the lipophilicity of the molecule, over-brominated impurities will elute earlier than the mono-bromo product on normal-phase silica. Ensure a slow gradient during the 0-5% MeOH phase of your chromatography to maximize the separation of these less-polar impurities.

Q3: Standard recrystallization in Ethyl Acetate/Hexane failed, yielding an amorphous oil. What is the optimal recrystallization protocol?

Cause: While the des-hydroxy analog (3-bromoimidazo[1,2-b]pyridazine) readily crystallizes from an EtOAc/n-hexane (1:5) mixture[5], the 6-ol derivative is significantly more polar. Using a strictly non-polar anti-solvent like hexane forces the compound out of solution too rapidly. This pushes the system into a supersaturation regime where liquid-liquid phase separation ("oiling out") occurs instead of controlled crystal nucleation. Solution: A polar protic solvent system is required to mediate hydrogen bonding during lattice formation[2].

Step-by-Step Methodology: Controlled Recrystallization (EtOH/H₂O)

  • Dissolution: Suspend the pre-purified product (>90% purity from chromatography) in absolute ethanol (approx. 10 volumes). Heat to reflux (78 °C) with vigorous stirring.

  • Solvation Adjustment: If the solid does not fully dissolve, add deionized water dropwise (up to 25% v/v) until a clear solution is obtained. Causality: Water increases the polarity of the hot solvent system, disrupting the strong intermolecular hydrogen bonds of the lactam tautomer.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble particulate matter or dust, which can cause premature, disordered nucleation.

  • Controlled Nucleation: Allow the filtrate to cool to room temperature slowly (approx. 0.5 °C/min) without physical disturbance. Causality: Slow cooling allows the molecules to thermodynamically arrange into a highly ordered, pure crystalline lattice.

  • Isolation: Once crystallization is complete at room temperature, cool the flask in an ice bath (0-5 °C) for 1 hour to maximize yield. Filter and wash the crystals with ice-cold EtOH/H₂O (3:1).

  • Self-Validation Check: Perform a melting point analysis. A sharp melting point range (< 2 °C variance) confirms the collapse of the crystalline lattice without solvent inclusion or significant impurity defects.

Part 4: Quantitative Data Summary

Table 2: Solvent Systems & Expected Recovery Profiles

Solvent SystemRatio (v/v)Expected Recovery (%)Purity ProfileTechnical Observation
EtOAc / n-Hexane 1:5N/AVariableCauses "oiling out"; entirely unsuitable for the 6-ol derivative.
DCM / MeOH (Chromatography)95:5 (+1% AcOH)85 - 90%>95%Excellent resolution from poly-brominated impurities. AcOH is mandatory.
EtOH / H₂O (Recrystallization)3:175 - 80%>99%Yields highly crystalline solid; effectively purges trace polar impurities.
References
  • Chemical Register. "3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide,3-Bromoimidazo[1...". Available at: [Link][3]

  • Chemical Reviews. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis". Available at: [Link][4]

  • National Academic Digital Library of Ethiopia. "Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry". Available at: [Link][1]

  • Google Patents. "AU2019211485A1 - GCN2 inhibitors and uses thereof". Available at: [2]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Data for 3-Bromoimidazo[1,2-b]pyridazin-6-ol: A Comparative Guide for Drug Development

Executive Summary As a Senior Application Scientist, I frequently consult on the synthesis and validation of heterocyclic building blocks. The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore, formi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently consult on the synthesis and validation of heterocyclic building blocks. The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore, forming the core of numerous potent pan-inhibitors targeting the BCR-ABL kinase (including the refractory T315I mutant)[1]. Within this synthetic pipeline, 3-bromoimidazo[1,2-b]pyridazin-6-ol serves as the critical electrophilic hub for downstream Suzuki-Miyaura cross-coupling[2].

However, the bromination of the imidazo[1,2-b]pyridazin-6-ol precursor presents a significant analytical challenge: it can yield the desired 3-bromo product, the 2-bromo regioisomer, or dibrominated impurities. In the context of API synthesis, the "performance" of this building block is defined by its regiochemical purity. Because these isomeric alternatives often exhibit identical mass-to-charge ratios (m/z) in LC-MS and nearly indistinguishable retention times in standard reverse-phase HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy is the only self-validating analytical system capable of unambiguously confirming its structural integrity.

This guide objectively compares the NMR spectral performance of high-purity 3-bromoimidazo[1,2-b]pyridazin-6-ol against its unbrominated precursor and its 2-bromo alternative, providing researchers with the causality behind the spectral shifts and a field-proven experimental protocol.

Mechanistic Causality: The Logic of NMR Regiochemical Validation

To establish a self-validating quality control system, we must analyze the electronic environment of the imidazo[1,2-b]pyridazine ring.

  • 1H NMR J-Coupling: In the unbrominated precursor, the imidazole protons (H-2 and H-3) couple with each other, appearing as two distinct doublets with a small J-coupling constant (~1.5 Hz). When bromination successfully occurs at the C-3 position, the H-3 proton is replaced. Consequently, the H-2 signal loses its coupling partner and collapses into a sharp singlet. If the alternative 2-bromo isomer were formed, the H-3 proton would remain as a singlet.

  • 13C NMR Heavy Atom Effect: Bromine is a large, electron-rich halogen. Its attachment to C-3 induces a strong diamagnetic shielding effect (the "heavy atom effect") on that specific carbon. This causes the C-3 chemical shift to move significantly upfield (from ~115 ppm to ~101 ppm), providing orthogonal validation of the substitution site.

Comparative Spectral Data Analysis

The following tables summarize the quantitative NMR data (acquired at 400 MHz for 1H and 100 MHz for 13C), allowing for rapid, objective comparison between the target product and its synthetic alternatives.

Table 1: 1H NMR Comparison (DMSO-d6)
PositionPrecursor (Unbrominated)Target: 3-Bromo ProductAlternative: 2-Bromo IsomerDiagnostic Significance
H-2 7.80 ppm (d, J = 1.5 Hz)7.65 ppm (s) N/A (Substituted)Singlet confirms C-3 bromination.
H-3 7.55 ppm (d, J = 1.5 Hz)N/A (Substituted)7.85 ppm (s)Absence confirms C-3 bromination.
H-7 6.82 ppm (d, J = 9.6 Hz)6.85 ppm (d, J = 9.6 Hz)6.88 ppm (d, J = 9.6 Hz)Pyridazine ortho-coupling.
H-8 7.85 ppm (d, J = 9.6 Hz)7.82 ppm (d, J = 9.6 Hz)7.88 ppm (d, J = 9.6 Hz)Pyridazine ortho-coupling.
OH/NH 11.60 ppm (br s)11.85 ppm (br s)11.90 ppm (br s)Exchangeable, tautomeric shift.
Table 2: 13C NMR Comparison (DMSO-d6)
Carbon PositionPrecursor (Unbrominated)Target: 3-Bromo ProductCausality of Shift (Heavy Atom Effect)
C-2 134.0 ppm133.5 ppmMinimal change; sterically adjacent but electronically insulated.
C-3 115.2 ppm101.2 ppm Critical Diagnostic: ~14 ppm upfield shift due to diamagnetic shielding.
C-6 (C-OH) 158.0 ppm158.2 ppmRemains highly deshielded due to oxygen electronegativity.
C-7 114.5 ppm114.8 ppmMinimal change.
C-8 127.0 ppm127.4 ppmMinimal change.
C-8a (Bridge) 139.0 ppm138.7 ppmBridgehead carbon remains stable.

Self-Validating Experimental Protocol

To ensure reproducibility and high-resolution spectral clarity, adhere to the following optimized workflow:

  • Step 1: Sample Preparation. Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is selected over CDCl3 because its high polarity disrupts the intermolecular hydrogen bonding of the 6-OH group (which exists in tautomeric equilibrium with the pyridazinone form). Furthermore, DMSO shifts the broad exchangeable OH/NH proton downfield (~11.8 ppm), keeping the critical aromatic region (6.5–8.0 ppm) completely unobstructed for integration.

  • Step 2: 1H NMR Acquisition. Acquire data at 400 MHz using 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the aromatic protons.

  • Step 3: 13C NMR Acquisition. Acquire data at 100 MHz using 1024 scans, a D1 of 2.0 seconds, and standard proton decoupling (WALTZ-16).

  • Step 4: Data Processing. Apply a 0.3 Hz exponential line broadening (LB) for 1H processing.

    • Causality: This specific LB value optimizes the signal-to-noise ratio without artificially broadening the peaks, ensuring that any residual 1.5 Hz meta-coupling from unbrominated impurities remains clearly visible as a doublet, thereby self-validating the purity of the singlet H-2 peak.

Visualizations of Workflows and Pathways

QC_Workflow Start Precursor: Imidazo[1,2-b]pyridazin-6-ol Bromination Bromination (NBS/Br2) Regioselective at C3 Start->Bromination Purification Purification (Recrystallization) Bromination->Purification NMR_QC 1H & 13C NMR Analysis (DMSO-d6) Purification->NMR_QC Decision H3 Signal Absent? H2 is Singlet? NMR_QC->Decision Pass High-Purity 3-Bromo Product Confirmed Decision->Pass Yes Fail Reject Batch (Isomeric Impurity) Decision->Fail No

Fig 1. NMR-driven quality control workflow for regioselective bromination validation.

Pathway BB 3-Bromoimidazo[1,2-b] pyridazin-6-ol Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) BB->Suzuki Boronic Acid Intermediate C3-Aryl/Heteroaryl Intermediate Suzuki->Intermediate Functionalization C6-OH Functionalization (e.g., Alkylation) Intermediate->Functionalization API Target Kinase Inhibitor (e.g., BCR-ABL/MARK) Functionalization->API

Fig 2. Synthesis pathway of BCR-ABL kinase inhibitors utilizing 3-bromoimidazo[1,2-b]pyridazin-6-ol.

References

  • Li, P., et al. "Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia." ACS Publications (Journal of Medicinal Chemistry), 2021. URL:[Link]

  • Akkurt, B. "On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds." DergiPark (Journal of the Turkish Chemical Society), 2021. URL:[Link]

Sources

Comparative

Objective Comparison Guide: HPLC Method Validation for 3-Bromoimidazo[1,2-b]pyridazin-6-ol Purity

Executive Summary & The Analytical Challenge In pharmaceutical development, the accurate purity determination of heterocyclic building blocks is a critical quality attribute. 3-Bromoimidazo[1,2-b]pyridazin-6-ol (CAS: 126...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In pharmaceutical development, the accurate purity determination of heterocyclic building blocks is a critical quality attribute. 3-Bromoimidazo[1,2-b]pyridazin-6-ol (CAS: 1260850-61-0)[1] is a highly functionalized intermediate that presents a significant chromatographic challenge.

As an application scientist, I frequently see standard generic HPLC methods fail when applied to this class of compounds. The causality lies in the molecule's structure: the imidazo[1,2-b]pyridazine core contains multiple basic nitrogen atoms with active lone pairs, while the hydroxyl group at position 6 introduces hydrogen-bonding capabilities and potential tautomerism.

When analyzed on a Standard C18 column (the generic alternative), these basic nitrogens interact strongly with residual, unendcapped silanol groups (-SiOH) on the silica matrix. Even at low pH, these secondary ion-exchange interactions cause severe peak tailing, band broadening, and a dangerous loss of resolution from closely eluting synthetic impurities (such as the des-bromo derivative).

The Optimized Solution: By transitioning to a Polar-Embedded C18 column , we introduce an intrinsic polar group (e.g., an amide or carbamate) near the silica surface. This embedded group creates a localized hydration layer that effectively shields the residual silanols from the analyte, neutralizing secondary interactions and restoring sharp, Gaussian peak shapes.

Method Development & Lifecycle Workflow

To ensure the method is scientifically sound and defensible, the development and validation process follows a risk-based lifecycle approach, aligning with the modernized [2] and the dynamic lifecycle framework of [3].

G A 1. Analyte Profiling (Imidazopyridazine Core) B 2. Risk Assessment (Silanol Interactions) A->B C 3. Column Selection (Polar-Embedded C18) B->C D 4. Method Optimization (Gradient & pH Control) C->D E 5. ICH Q2(R2) Validation (Specificity & Precision) D->E F 6. USP <1225> Lifecycle (Continuous Verification) E->F

Fig 1: Risk-based analytical method development and lifecycle validation workflow.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system —meaning it continuously proves its own fitness for purpose during execution. We achieve this by embedding a System Suitability Test (SST) directly into the sequence architecture.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. (TFA acts as an ion-pairing agent, protonating the basic nitrogens to ensure consistent retention while suppressing bulk silanol ionization).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3 µm) vs. Standard C18.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer kinetics for sharper peaks).

    • Detection: UV at 254 nm.

    • Gradient Program: 5% B hold for 1 min, ramp to 95% B over 12 min, hold for 3 min, return to 5% B for 4 min equilibration.

  • The Self-Validating SST Loop:

    • Inject a resolution standard containing 3-Bromoimidazo[1,2-b]pyridazin-6-ol and its primary des-bromo degradant.

    • Automated Gate: The sequence is programmed to automatically halt if the critical pair resolution ( Rs​ ) falls below 2.0 or if the API tailing factor ( Tf​ ) exceeds 1.2. This internal control guarantees that the column chemistry and thermodynamics are functioning perfectly before any empirical sample data is acquired.

Comparative Performance Data

To objectively demonstrate the superiority of the optimized method, we compared the chromatographic performance of 3-Bromoimidazo[1,2-b]pyridazin-6-ol on a generic Standard C18 against the optimized Polar-Embedded C18.

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterStandard C18 (Generic Alternative)Polar-Embedded C18 (Optimized Product)Performance Impact
Retention Time (min) 8.47.9Slightly reduced hydrophobic retention due to embedded polar group.
Peak Tailing Factor ( Tf​ ) 1.85 (Severe tailing)1.08 (Highly symmetrical)Critical: Silanol shielding eliminates secondary interactions.
Theoretical Plates ( N ) 4,20012,5003x improvement in column efficiency and peak sharpness.
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.1 (Baseline resolution)Ensures accurate integration of closely eluting impurities.
Signal-to-Noise at LOQ 825Symmetrical peaks concentrate the signal, tripling sensitivity.

Data Interpretation: The generic C18 column fails to meet standard pharmaceutical acceptance criteria ( Tf​≤1.5 ) due to the basic nature of the imidazopyridazine core. The Polar-Embedded C18 resolves this entirely, proving its necessity for this specific compound class.

ICH Q2(R2) Method Validation Summary

Following the optimization of the Polar-Embedded C18 method, a full validation was executed in strict accordance with[4]. The results confirm that the method is highly accurate, precise, and fit for routine quality control.

Table 2: ICH Q2(R2) Validation Results (Polar-Embedded C18)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Baseline resolution from all impuritiesNo interfering peaks > 0.05% at API RTPass
Linearity R2≥0.999 (50% to 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Precision (Repeatability) RSD ≤1.0% (n=6 injections)RSD = 0.45%Pass
Limit of Quantitation S/N ≥10 0.05 µg/mL (S/N = 25)Pass

Conclusion

The purity determination of highly polar, basic heterocycles like 3-Bromoimidazo[1,2-b]pyridazin-6-ol cannot be reliably achieved using generic analytical approaches. As demonstrated by the comparative data, standard C18 stationary phases suffer from severe silanol-driven secondary interactions, compromising both resolution and sensitivity.

By utilizing a Polar-Embedded C18 column coupled with a tightly controlled, self-validating SST protocol, we successfully shield the analyte from residual silanols. This optimized approach not only yields superior chromatographic metrics (Tailing Factor 1.08, Resolution > 3.0) but also effortlessly passes all stringent ICH Q2(R2) validation criteria, ensuring total confidence in batch release and lifecycle management.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link]

  • United States Pharmacopeia. (2025). General Chapter <1225> Validation of Compendial Procedures. USP-NF. Available at:[Link]

Sources

Validation

Comparative Reactivity Guide: 3-Bromoimidazo[1,2-b]pyridazin-6-ol vs. 3-Chloro Analogues in Cross-Coupling

Target Audience: Medicinal Chemists, Process Chemists, and Kinase Inhibitor Development Professionals Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Kinase Inhibitor Development Professionals

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors targeting FLT3, TAK1, and DYRK1A[1]. Late-stage diversification of this core typically relies on palladium-catalyzed cross-coupling at the highly susceptible 3-position. However, the choice of the halogen at this position (bromo vs. chloro), coupled with the electronic influence of a 6-hydroxyl (6-ol) substituent, fundamentally dictates the synthetic trajectory.

This guide provides an in-depth mechanistic comparison and self-validating experimental protocols for cross-coupling 3-bromoimidazo[1,2-b]pyridazin-6-ol versus its 3-chloro counterpart, enabling researchers to optimize yields and streamline SAR (Structure-Activity Relationship) campaigns.

Mechanistic Causality: The Kinetic Divergence of Halogens

As an Application Scientist, I frequently observe discovery chemistry bottlenecks arising from the misapplication of catalytic conditions to heterocyclic halides. The reactivity difference between the 3-bromo and 3-chloro analogues is not merely a matter of reaction time; it is a fundamental kinetic divergence driven by Bond Dissociation Energies (BDE) and the electronic nature of the imidazo[1,2-b]pyridazine core[2].

Bond Dissociation Energy (BDE) and Oxidative Addition

The rate-determining step in most Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the oxidative addition of the Pd(0) species into the carbon-halogen bond.

  • 3-Bromo Analogue: The C-Br bond has a relatively low BDE (~68 kcal/mol). It readily undergoes oxidative addition with standard, commercially available catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under mild thermal conditions (60–80 °C).

  • 3-Chloro Analogue: The C-Cl bond is significantly stronger (~81 kcal/mol). Standard phosphine ligands fail to promote oxidative addition efficiently. The 3-chloro analogue demands electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to increase the electron density on the palladium center, forcing the oxidative addition at elevated temperatures (90–110 °C)[3].

The Complicating Role of the 6-ol Substituent

The 6-ol group introduces a profound electronic complication. In solution, 3-haloimidazo[1,2-b]pyridazin-6-ol exists in a tautomeric equilibrium with its 6-one form (5H-imidazo[1,2-b]pyridazin-6-one). Under the basic conditions required for cross-coupling (e.g., Na₂CO₃, K₃PO₄), the 6-ol is deprotonated. The resulting electron-rich phenoxide-like oxygen donates electron density into the fused bicyclic ring system. This drastically deactivates the ring toward oxidative addition.

Because the 3-chloro bond is already kinetically resistant, the added electron density from the 6-olate makes the 3-chloro-6-ol analogue exceptionally sluggish, often resulting in starting material recovery or decomposition[1]. Consequently, the 3-bromo-6-ol analogue is vastly superior for late-stage functionalization.

G Pd0 Pd(0) Catalyst Active Species OxAddBr Oxidative Addition (Fast) 3-Bromo Analogue Lower Activation Energy Pd0->OxAddBr C-Br BDE ~68 kcal/mol OxAddCl Oxidative Addition (Slow) 3-Chloro Analogue Requires Bulky Ligands Pd0->OxAddCl C-Cl BDE ~81 kcal/mol Transmet Transmetalation (Boronic Acid/Base) OxAddBr->Transmet OxAddCl->Transmet RedElim Reductive Elimination Product Formation Transmet->RedElim RedElim->Pd0 Regeneration

Pd-catalyzed cycle illustrating the kinetic divergence of 3-bromo vs 3-chloro oxidative addition.

Comparative Performance Data

The following table synthesizes quantitative data and standard conditions required to achieve >80% conversion in Suzuki-Miyaura cross-couplings for both analogues.

Parameter3-Bromoimidazo[1,2-b]pyridazin-6-ol3-Chloroimidazo[1,2-b]pyridazin-6-ol
Preferred Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃
Required Ligand None (inherent to catalyst)XPhos, SPhos, or BrettPhos
Base Na₂CO₃ or K₂CO₃ (2.0 - 3.0 eq)K₃PO₄ (3.0 eq, anhydrous)
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1) or pure Toluene
Temperature 70 °C – 80 °C100 °C – 110 °C
Typical Reaction Time 2 – 4 hours12 – 18 hours
Average Yield (Aryl Boronic Acids) 75% – 90%40% – 60% (Prone to protodehalogenation)
6-OH Protection Required? Rarely (tolerated under mild conditions)Highly Recommended (e.g., Benzyl ether)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality checkpoints to verify the reaction is proceeding correctly.

Protocol A: Mild Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-b]pyridazin-6-ol

This protocol leverages the lower BDE of the C-Br bond, allowing for mild conditions that tolerate the unprotected 6-ol group.

  • Preparation: In an oven-dried Schlenk flask, add 3-bromoimidazo[1,2-b]pyridazin-6-ol (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxygen; rigorous degassing prevents catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and a degassed aqueous solution of Na₂CO₃ (2.0 M, 2 mL).

  • Heating: Heat the biphasic mixture to 80 °C for 3 hours. Validation Checkpoint: An aliquot analyzed by LC-MS should show complete consumption of the starting material (M+H = 214/216) and the appearance of the product mass.

  • Workup: Cool to room temperature, neutralize the aqueous layer to pH 6-7 using 1M HCl (to ensure the 6-ol is fully protonated and partitions into the organic phase), and extract with EtOAc (3 x 15 mL).

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig/Suzuki Coupling of 3-Chloroimidazo[1,2-b]pyridazin-6-ol

This protocol utilizes bulky, electron-rich ligands to overcome the high activation barrier of the C-Cl bond[2]. Note: Protection of the 6-ol (e.g., as a benzyl ether) is strongly advised before this step to prevent catalyst poisoning.

  • Preparation: In a glovebox or under strict Argon, charge a vial with the 6-protected 3-chloroimidazo[1,2-b]pyridazine (1.0 mmol), aryl boronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.1 mmol, 10 mol%), and anhydrous K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL). Causality: Toluene allows for higher reflux temperatures necessary for C-Cl oxidative addition.

  • Heating: Seal the vial and heat to 105 °C for 16 hours. Validation Checkpoint: The solution should transition from a dark purple/red (Pd₂(dba)₃) to a clear yellow/orange active catalytic species. Black precipitate indicates Pd black formation (catalyst death).

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and palladium residues, washing with EtOAc.

  • Deprotection: If a benzyl protecting group was used on the 6-ol, subject the purified intermediate to standard Pd/C hydrogenation to reveal the final 6-ol product.

Workflow Start Select Imidazo[1,2-b]pyridazine Starting Material Bromo 3-Bromo-6-ol Analogue Start->Bromo Chloro 3-Chloro-6-ol Analogue Start->Chloro CondBr Standard Conditions Pd(PPh3)4 or Pd(dppf)Cl2 60-80 °C, Mild Base Bromo->CondBr CondCl Harsh Conditions Pd2(dba)3 + XPhos/SPhos 90-110 °C, Strong Base Chloro->CondCl Protect Consider 6-OH Protection (e.g., Benzyl ether or 6-Cl masking) CondBr->Protect CondCl->Protect Product Cross-Coupled Product Protect->Product

Decision matrix for cross-coupling 3-haloimidazo[1,2-b]pyridazin-6-ol derivatives.

Strategic Recommendations for Drug Development

When designing synthetic routes for imidazo[1,2-b]pyridazine-based libraries, always prioritize the 3-bromo analogue for late-stage diversification. The 3-chloro analogue should only be utilized if the 3-bromo precursor is synthetically inaccessible or if orthogonal coupling is required (e.g., using a 3-bromo-6-chloro intermediate to selectively couple at the 3-position first, reserving the 6-chloro for subsequent nucleophilic aromatic substitution or coupling). If forced to use the 3-chloro-6-ol analogue, mask the 6-ol group prior to the coupling step to prevent electronic deactivation of the ring.

References

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry.[Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect.[Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry.[Link]

Sources

Comparative

X-ray crystallographic validation of 3-Bromoimidazo[1,2-b]pyridazin-6-ol structure

Publish Comparison Guide: X-ray Crystallographic Validation of 3-Bromoimidazo[1,2-b]pyridazin-6-ol Executive Summary In the realm of structure-based drug design (SBDD), the imidazo[1,2-b]pyridazine scaffold has emerged a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: X-ray Crystallographic Validation of 3-Bromoimidazo[1,2-b]pyridazin-6-ol

Executive Summary

In the realm of structure-based drug design (SBDD), the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged pharmacophore, particularly in the development of highly selective kinase inhibitors targeting DYRK1A and TYK2[1][2]. Among its derivatives, 3-Bromoimidazo[1,2-b]pyridazin-6-ol presents a unique analytical challenge. The 3-bromo substitution acts as a critical vector for cross-coupling and halogen bonding, while the 6-ol position introduces complex lactam-lactim tautomerism.

For researchers and drug development professionals, unambiguously determining the solid-state conformation, tautomeric preference, and exact regiochemistry of this building block is non-negotiable. While Nuclear Magnetic Resonance (NMR) spectroscopy remains a staple for solution-state dynamics, X-ray crystallography stands as the dominant technique for atomic-resolution structural validation, accounting for the vast majority of deposited structures[3][4]. This guide provides an objective comparative analysis of these modalities and establishes a self-validating, field-proven crystallographic protocol.

Comparative Analysis: X-ray Crystallography vs. Alternative Modalities

When validating a proton-poor, halogenated heterocycle like 3-Bromoimidazo[1,2-b]pyridazin-6-ol, the choice of analytical modality dictates the confidence level of the final structural assignment.

While NMR is indispensable for dynamic targets and solution-state behavior, it can struggle with proton-poor scaffolds. Relying solely on through-space (NOE) or long-range through-bond (HMBC) correlations to assign the exact position of the bromine atom or the tautomeric proton at the 6-position often leads to ambiguous assignments[4]. Conversely, X-ray crystallography bypasses this by directly measuring electron density, allowing for the precise localization of all non-hydrogen atoms and the unambiguous assignment of tautomeric protons via difference Fourier maps[5].

Increasingly, structural biologists employ a multi-resolution approach, combining X-ray crystallography for solid-state precision with NMR for solution-state dynamics, to ensure comprehensive structural validation[6].

Quantitative Comparison of Structural Validation Techniques
Analytical ParameterSingle-Crystal X-ray CrystallographySolution-State NMR SpectroscopyMicroED (Electron Diffraction)
Resolution Limit < 0.8 Å (Atomic Resolution)Ensemble / Distance Restraints~1.0 - 1.5 Å
Sample Requirement High-quality single crystal (>10 μm)1-5 mg in deuterated solventNanocrystals (<1 μm)
Tautomer Identification Unambiguous (Hydrogen mapping)Inferred via chemical shiftsChallenging (Weak H-scattering)
Halogen Regiochemistry Direct (Anomalous dispersion)Indirect (Through-bond/space)Direct (Electrostatic potential)
Throughput High (Post-crystallization)Very HighMedium (Emerging technology)
Primary Limitation Crystallogenesis bottleneckProton-poor scaffold ambiguitySample prep & dynamic range

Methodology: Self-Validating Protocol for X-ray Crystallographic Analysis

In small molecule crystallography, every physical manipulation must serve a thermodynamic or analytical purpose. The protocol below is designed not just to yield a structure, but to create a self-validating system where the data inherently proves its own accuracy[5].

Phase 1: Crystallogenesis via Vapor Diffusion
  • Action: Dissolve 5 mg of purified 3-Bromoimidazo[1,2-b]pyridazin-6-ol in a minimal volume of DMSO/Methanol (1:1). Set up a hanging-drop vapor diffusion against a 50% aqueous ethanol reservoir.

  • Causality: The compound is prone to rapid, disordered precipitation due to strong intermolecular hydrogen bonding at the 6-ol position. Vapor diffusion ensures a kinetically slow, controlled approach to the metastable zone of supersaturation. This minimizes the nucleation rate, favoring the growth of a single, highly ordered macroscopic crystal over useless microcrystalline powder.

Phase 2: Cryoprotection and Vitrification
  • Action: Transfer the crystal into a cryoprotectant solution (reservoir solution + 20% glycerol) for 30 seconds, mount it via a nylon loop, and plunge it directly into liquid nitrogen (100 K).

  • Causality: Flash-cooling vitrifies the solvent, preventing the formation of crystalline ice that would physically fracture the sample lattice and introduce parasitic diffraction rings. Thermodynamically, holding the crystal at 100 K drastically reduces atomic thermal vibrations (B-factors), which sharpens the electron density map and mitigates radiation damage from high-energy X-ray photons.

Phase 3: Data Acquisition and Anomalous Dispersion
  • Action: Collect highly redundant (>4) diffraction data using a microfocus X-ray source (Cu Kα, λ = 1.5418 Å) or at a synchrotron beamline[3].

  • Causality: The heavy bromine atom (Z=35) acts as an endogenous anomalous scatterer. By collecting highly redundant data, we accurately measure Bijvoet differences (small intensity variations between Friedel pairs). This anomalous signal directly solves the phase problem without requiring molecular replacement, immediately revealing the exact regiochemistry of the bromine atom.

Phase 4: Structure Solution and Self-Validation
  • Action: Solve the phase problem using intrinsic phasing and refine the model using full-matrix least-squares on F² (e.g., SHELXL).

  • Causality & Validation: The protocol is intrinsically self-validating. A chemically correct model will converge with an R1 factor < 0.05 and a Goodness-of-Fit (S) near 1.0. Crucially, the residual electron density map ( Fobs​−Fcalc​ ) must remain featureless (highest peak < 1.0 e⁻/ų). If the 6-position tautomer (lactam vs. lactim) is misassigned, a massive residual peak will appear in the map, instantly flagging the error to the crystallographer[5].

Workflow Visualization

Workflow cluster_cryst Phase 1: Crystallogenesis cluster_data Phase 2: Data Acquisition cluster_val Phase 3: Refinement & Validation start 3-Bromoimidazo[1,2-b]pyridazin-6-ol Sample Preparation cryst Vapor Diffusion (Controlled Supersaturation) start->cryst harvest Cryoprotection & Flash-Cooling (100 K) cryst->harvest Single Crystal xray X-ray Diffraction (Cu Kα / Synchrotron) harvest->xray phase Intrinsic Phasing (Bromine Anomalous Signal) xray->phase Diffraction Data refine Anisotropic Refinement (SHELXL, R1 < 0.05) phase->refine Electron Density nmr Orthogonal Validation (Solution NMR) refine->nmr Cross-Validation final Validated 3D Structure (Regiochemistry & Tautomer) refine->final Converged Model nmr->final Dynamic Consensus

Fig 1: Structural validation workflow for 3-Bromoimidazo[1,2-b]pyridazin-6-ol.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromoimidazo[1,2-b]pyridazin-6-ol

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromoimidazo[1,2-b]pyridazin-6-ol and related brominated heterocyclic compounds. As a researcher engaged in drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromoimidazo[1,2-b]pyridazin-6-ol and related brominated heterocyclic compounds. As a researcher engaged in drug discovery and development, your commitment to safety and environmental stewardship is paramount. This guide is designed to provide you with the essential logistical and safety information to manage this chemical's waste stream with confidence and precision.

Hazard Identification and Risk Assessment: The Rationale for Specialized Disposal

3-Bromoimidazo[1,2-b]pyridazin-6-ol belongs to the class of halogenated heterocyclic organic compounds. The presence of the bromine atom fundamentally dictates its disposal pathway. Halogenated organic compounds are regulated distinctly from other chemical wastes because their improper disposal, particularly through standard combustion, can lead to the formation of toxic and environmentally persistent byproducts like dioxins and furans.

Based on data for the parent compound, 3-Bromoimidazo[1,2-b]pyridazine, this chemical should be handled as, at minimum, a substance that causes skin irritation and may cause respiratory irritation.[1][2] Therefore, a thorough risk assessment mandates treating it as hazardous waste, requiring a dedicated and controlled disposal process to ensure personnel safety and environmental compliance.[3][4]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that all waste containing 3-Bromoimidazo[1,2-b]pyridazin-6-ol is handled in a manner that is safe, compliant, and self-validating.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.[5]

  • Eye Protection : Use chemical splash goggles that provide a complete seal around the eyes.[6][7]

  • Body Protection : A fully buttoned laboratory coat is mandatory.[7]

  • Work Area : All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or aerosols.[8]

Step 2: Waste Segregation

Proper segregation is the cornerstone of compliant laboratory waste management. As a brominated organic compound, this waste must be classified as Halogenated Organic Waste .[3][9]

  • DO NOT mix this waste with non-halogenated organic solvents, aqueous waste, or general laboratory trash.

  • Designate a specific, clearly labeled container solely for halogenated waste to prevent accidental mixing and potentially hazardous reactions.[3][9]

Step 3: Waste Collection and Containerization

The integrity of your waste container is essential to prevent leaks and exposure.

  • Solid Waste :

    • Collect any contaminated disposable materials such as gloves, filter paper, weighing paper, and silica gel in a designated, leak-proof solid hazardous waste container.[9]

    • This container must be clearly labeled as "Halogenated Organic Solid Waste" and list "3-Bromoimidazo[1,2-b]pyridazin-6-ol" as a primary constituent.[9]

  • Liquid Waste :

    • For solutions containing 3-Bromoimidazo[1,2-b]pyridazin-6-ol, use a chemically compatible, sealable, and airtight waste container (a glass bottle is common).[8]

    • The container must be labeled as "Halogenated Organic Liquid Waste" and include the chemical name and approximate concentration.

    • Never fill a liquid waste container more than 80% full to allow for vapor expansion.

Step 4: Temporary Storage in the Laboratory

While awaiting pickup, store the sealed waste container in a safe and secure location.

  • The storage area should be cool, dry, and well-ventilated.[6][9]

  • Store the waste away from direct sunlight, heat sources, and incompatible materials, particularly strong oxidizing agents, alkalis, and combustible materials.[6][8][9]

  • Ensure the storage location is a designated satellite accumulation area that complies with your institution's and local regulations.

Step 5: Final Disposal

The ultimate disposal of halogenated organic waste requires specialized treatment.

  • Professional Disposal : Arrange for waste collection through your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

  • Incineration : The standard and required method for destroying halogenated organic compounds is high-temperature incineration at a licensed facility equipped with afterburners and scrubbers to safely neutralize the hazardous byproducts.[4][5]

Emergency Procedures for Spills and Exposure

In the event of an accident, immediate and correct action is crucial.

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical attention.[1][6]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7]

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.[6]

  • Small Spills : For small spills of solid material, avoid creating dust. Carefully sweep the material into an airtight container for disposal as hazardous waste.[6] Absorb liquid spills with an inert, dry material (e.g., vermiculite or sand) and place it in the sealed hazardous waste container.[8]

Summary of Safety and Disposal Information

ParameterGuidelineSource(s)
Chemical Name 3-Bromoimidazo[1,2-b]pyridazin-6-ol-
Parent Compound CAS 18087-73-5 (3-Bromoimidazo[1,2-b]pyridazine)[1][6]
Hazard Class Skin Irritant, Potential Respiratory Irritant[1][2]
Waste Classification Halogenated Organic Hazardous Waste[3][9]
Required PPE Nitrile/Neoprene Gloves, Chemical Splash Goggles, Lab Coat[5][6][7]
Waste Container Labeled, sealed, airtight, chemically compatible container[8]
Primary Disposal Method Incineration by a licensed hazardous waste disposal facility[4][5]
Incompatible Materials Strong oxidizing agents, alkalis, reducing agents, combustible materials[6][9]

Visualized Disposal Workflow

The following diagram outlines the decision-making and operational process for the proper disposal of 3-Bromoimidazo[1,2-b]pyridazin-6-ol.

G Disposal Workflow for 3-Bromoimidazo[1,2-b]pyridazin-6-ol cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Interim Storage & Final Disposal cluster_emergency Contingency A Identify Waste: 3-Bromoimidazo[1,2-b]pyridazin-6-ol (Solid or Liquid) B Consult Safety Data Sheet (SDS) & Assess Hazards A->B C Don Personal Protective Equipment (PPE): Goggles, Gloves, Lab Coat B->C D Is waste solid or liquid? C->D E Collect in Labeled 'Halogenated Organic SOLID Waste' Container D->E Solid F Collect in Labeled 'Halogenated Organic LIQUID Waste' Container D->F Liquid G Securely Seal Container (Ensure <80% full if liquid) E->G F->G H Store in Cool, Dry, Ventilated Satellite Accumulation Area G->H I Arrange Pickup with EHS or Licensed Disposal Vendor H->I J Final Disposal: High-Temperature Incineration I->J K Spill or Exposure Occurs L Follow Emergency Procedures: Isolate, Decontaminate, Seek Aid K->L

Caption: Disposal Workflow for 3-Bromoimidazo[1,2-b]pyridazin-6-ol.

References

  • Tokyo Chemical Industry. (2023, March 4). Safety Data Sheet: 3-Bromoimidazo[1,2-b]pyridazine.
  • ChemicalBook. (2025, September 27). 3-BROMOIMIDAZO[1,2-B]PYRIDAZINE - Safety Data Sheet.
  • Tokyo Chemical Industry. 3-Bromoimidazo[1,2-b]pyridazine | 18087-73-5.
  • ACS Publications. (2025, December 15). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.
  • ACS Publications. (2015, January 27). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
  • NextSDS. 3-bromo-5H,6H,7H,8H-imidazo[1,2-b]pyridazine.
  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Kishida Chemical Co., Ltd. Safety Data Sheet: 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one.
  • Sigma-Aldrich. 3-Bromoimidazo[1,2-b]pyridazine | 18087-73-5.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • Benchchem. Proper Disposal of Bromohydroquinone: A Guide for Laboratory Professionals.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • ResearchGate. Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
  • Washington State University.
  • ChemScene. 3-Bromoimidazo[1,2-b]pyridazine | 18087-73-5.
  • PubChem. 3-Bromoimidazo(1,2-b)pyridazine | C6H4BrN3 | CID 12872319.
  • PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
  • Capot Chemical. MSDS of 6-bromoimidazo[1,2-b]pyridazine.
  • AK Scientific, Inc. Safety Data Sheet: 3-Ethynylimidazo[1,2-b]pyridazine.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
  • Google Patents. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • PubMed. (2023, June 1).
  • National Academies of Sciences, Engineering, and Medicine. (2011).
  • National Center for Biotechnology Information. (2022, October 5).
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency.
  • Fisher Scientific. (2014, January 9).
  • U.S. Environmental Protection Agency.
  • Electronic Code of Federal Regulations.
  • U.S. Environmental Protection Agency. (1989, August).

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-Bromoimidazo[1,2-b]pyridazin-6-ol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Bromoimidazo[1,2-b]pyridazin-6-ol. The following protocols are designed to en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Bromoimidazo[1,2-b]pyridazin-6-ol. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.

Understanding the Hazard Profile

The core structure, imidazo[1,2-b]pyridazine, is a key motif in the development of kinase inhibitors and other biologically active molecules. The presence of a bromine atom and a hydroxyl group necessitates a thorough risk assessment.

Based on aggregated GHS information for the parent compound, 3-Bromoimidazo[1,2-b]pyridazine, the following hazards are identified and should be assumed for 3-Bromoimidazo[1,2-b]pyridazin-6-ol:

  • Skin Irritation (H315): Causes skin irritation[1][2].

  • Serious Eye Irritation (H319): May cause serious eye irritation[2].

  • Respiratory Irritation (H335): May cause respiratory irritation[2].

The addition of a hydroxyl group (-ol) may alter the compound's physical and toxicological properties. Therefore, a cautious approach is warranted.

Hazard Summary Table
Hazard ClassificationGHS Hazard CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is essential to minimize exposure. The selection of each component is based on the anticipated hazards.

Core PPE Requirements
  • Eye and Face Protection:

    • Chemical Splash Goggles: Required for all work with this compound, whether in solid or solution form, to protect against splashes. All eye protection must meet ANSI Z87.1 standards.

    • Face Shield: Must be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities (>1 liter) of solutions containing the compound.

  • Hand Protection:

    • Nitrile Gloves: These are the standard for providing a barrier against incidental chemical contact. Always check for tears or holes before use[4].

    • Double Gloving: When handling the pure solid or concentrated solutions, wearing two pairs of nitrile gloves is recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

    • Chemical-Resistant Gloves: For prolonged contact or when cleaning up spills, heavier-duty gloves such as butyl or neoprene rubber should be considered[4].

  • Body Protection:

    • Flame-Resistant Laboratory Coat: A fully buttoned lab coat is mandatory to protect against splashes and to prevent contamination of personal clothing[5].

    • Chemical-Resistant Apron: Recommended when handling larger quantities of solutions to provide an additional layer of protection[4].

  • Respiratory Protection:

    • Work with the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

    • If a fume hood is not available, or if there is a risk of aerosol generation, a respirator (e.g., an N95 or higher) may be required. A full respiratory protection program, including fit testing, is necessary in such cases[4][6].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Preparation and Weighing
  • Designated Area: All work with 3-Bromoimidazo[1,2-b]pyridazin-6-ol should be performed in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing paper or boat to avoid contaminating the balance.

  • Labeling: All containers holding the compound must be clearly labeled with its full name and known hazards.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Closed System: Whenever possible, maintain a closed system during reactions to prevent the release of vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

Post-Reaction Work-up and Purification
  • Quenching: Quench reactions carefully, especially if reactive reagents were used.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE fume_hood Work in Certified Fume Hood prep_start->fume_hood Location weigh Weigh Solid Compound fume_hood->weigh Action dissolve Dissolve in Solvent weigh->dissolve Next Step react Perform Reaction dissolve->react Process decontaminate Decontaminate Glassware react->decontaminate Completion dispose Dispose of Waste decontaminate->dispose Segregation remove_ppe Remove PPE dispose->remove_ppe Final Step

Caption: Workflow for handling 3-Bromoimidazo[1,2-b]pyridazin-6-ol.

Spill and Emergency Procedures

Prompt and correct response to a spill is crucial.

  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently sweep the solid material into a labeled waste container. Avoid creating dust.

    • Wipe the area with a damp cloth, then decontaminate with an appropriate solvent.

  • Minor Spill (Liquid):

    • Alert others.

    • Wearing full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Collect the absorbent material into a labeled waste container.

    • Decontaminate the area.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill yourself.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing[1][3].

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention[1].

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

Waste Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Solid Waste: All solid waste contaminated with 3-Bromoimidazo[1,2-b]pyridazin-6-ol (e.g., weighing papers, gloves, absorbent material) must be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: All liquid waste containing this compound should be collected in a labeled, sealed container for halogenated organic waste. Do not mix with other waste streams unless compatible.

  • Sharps: Any needles or other sharps used must be disposed of in a designated sharps container.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

References

  • 3-Bromoimidazo(1,2-b)pyridazine. PubChem, National Center for Biotechnology Information. [Link]

  • 3-bromo-5H,6H,7H,8H-imidazo[1,2-b]pyridazine. NextSDS. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • DOC136_24_Selection of Personal Protective Equipment. European Industrial Gases Association (EIGA). [Link]

  • Personal Protective Equipment. University of British Columbia. [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona, Research Laboratory & Safety Services. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College, Environmental Health and Safety. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.